molecular formula C10H7BrFN3O2 B455659 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole CAS No. 512823-86-8

4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Cat. No.: B455659
CAS No.: 512823-86-8
M. Wt: 300.08g/mol
InChI Key: WPZOPWRLSSGZDC-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole is a versatile nitrogen-containing heterocyclic compound of high interest in medicinal chemistry and drug discovery. As a bromo- and nitro-functionalized pyrazole, it serves as a key synthetic intermediate for constructing more complex molecular architectures. The bromo and nitro substituents on the pyrazole core are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitution, allowing for the creation of diverse compound libraries . Pyrazole derivatives are widely researched for their broad spectrum of biological activities. Structural analogs, specifically 5-amine-substituted 3-bromo-4-nitro-1H-pyrazoles, have demonstrated significant antidepressant activity in pharmacological studies . Furthermore, pyrazole-based molecular frameworks are frequently explored for their antimicrobial and anti-tumor properties. This compound is intended for use in research laboratories as a building block in the synthesis of potential bioactive molecules. The presence of a 2-fluorobenzyl group at the N-1 position may influence its binding affinity and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies. Handle with care in accordance with good laboratory practices. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZOPWRLSSGZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199968
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source EPA DSSTox
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Molecular Weight

300.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512823-86-8
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512823-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-[(2-fluorophenyl)methyl]-3-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the novel compound, 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. As this molecule is not extensively documented in current literature, this paper establishes a foundational understanding by leveraging data from structurally analogous compounds and established principles of organic chemistry. The guide is intended for researchers and professionals in drug discovery and development, offering a predictive profile and a practical framework for the synthesis and analysis of this and similar pyrazole derivatives. Pyrazole-based compounds are of significant interest in medicinal chemistry, known for a wide range of biological activities.[1][2] This guide serves as a roadmap for the exploration of this promising, yet understudied, chemical entity.

Introduction and Rationale

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and agrochemicals.[1] Its versatility allows for substitution at multiple positions, enabling fine-tuning of steric and electronic properties to achieve desired biological effects.[1] The title compound, this compound, combines several key pharmacophores: a pyrazole core, a bromine atom (a common substituent in bioactive molecules), a nitro group (a known electron-withdrawing group that can influence molecular interactions), and a 2-fluorobenzyl moiety (often used to introduce aromatic interactions and improve metabolic stability).

Given the absence of experimental data for this specific molecule, this guide will provide:

  • A plausible, step-by-step synthetic route based on established methodologies for pyrazole chemistry.

  • A predicted profile of its core physicochemical properties, derived from computational analysis and comparison with related structures.

  • A detailed projection of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization.

This document is structured to provide both theoretical grounding and practical, actionable protocols for scientists working to synthesize and characterize this novel compound.

Proposed Synthesis and Methodologies

The synthesis of this compound can be logically approached in a two-step sequence, starting from the commercially available 4-bromo-1H-pyrazole. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation A 4-Bromo-1H-pyrazole B 4-Bromo-3-nitro-1H-pyrazole A->B HNO₃ / H₂SO₄ C 4-Bromo-3-nitro-1H-pyrazole D Target Compound: 4-bromo-1-(2-fluorobenzyl)- 3-nitro-1H-pyrazole C->D 2-Fluorobenzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole (Precursor)

The initial step involves the electrophilic nitration of 4-bromo-1H-pyrazole. The introduction of a nitro group onto the pyrazole ring is a common modification in the synthesis of energetic materials and pharmacologically active compounds.[3][4]

Causality of Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard and effective nitrating agent for deactivating aromatic systems. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the bromine atom.

  • Reaction Conditions: The reaction is typically performed at low temperatures (0-10 °C) to control the exothermic nature of the nitration and to minimize side reactions. A potential side reaction is nitrodebromination, where the bromine atom is replaced by a nitro group.[5][6][7] The presence of water in the reaction medium can facilitate this process.[7]

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the mixture to 0 °C in an ice bath.

  • Slowly add 4-bromo-1H-pyrazole in portions, ensuring the temperature does not exceed 10 °C.

  • Once the pyrazole is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise.

  • Maintain the reaction at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated product, 4-bromo-3-nitro-1H-pyrazole, can be collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The second step is the N-alkylation of the synthesized precursor with 2-fluorobenzyl bromide. The N-alkylation of unsymmetrical pyrazoles can often lead to a mixture of regioisomers.[1] However, the electronic and steric effects of the substituents on the pyrazole ring can strongly influence the regioselectivity of the reaction.[1][8] The electron-withdrawing nitro group at the 3-position is expected to direct the alkylation to the N1 position.

Causality of Experimental Choices:

  • Reagents: 2-fluorobenzyl bromide is the chosen alkylating agent. A mild base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is used to deprotonate the pyrazole nitrogen, forming the pyrazolate anion, which then acts as a nucleophile.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it can dissolve the reactants and effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.

Experimental Protocol:

  • Dissolve 4-bromo-3-nitro-1H-pyrazole in DMF in a round-bottom flask.

  • Add potassium carbonate to the solution and stir the suspension.

  • Add 2-fluorobenzyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical Properties

In the absence of experimental data, the physicochemical properties of this compound are predicted using computational models and by drawing comparisons with structurally similar compounds.[9][10][11] These predicted values are crucial for applications in drug development, such as assessing potential bioavailability and designing formulation strategies.

PropertyPredicted ValueRationale / Method of Prediction
Molecular Formula C₁₀H₆BrFN₄O₂Based on the chemical structure.
Molecular Weight 317.08 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white solidBased on the typical appearance of similar substituted nitropyrazoles.
Melting Point (°C) 110 - 130The presence of a rigid aromatic core with polar substituents (nitro group) and a halogen suggests a crystalline solid with a relatively high melting point compared to non-substituted pyrazoles.[12]
Boiling Point (°C) > 400 (with decomposition)High molecular weight and polarity suggest a high boiling point. The nitro group may lead to decomposition at elevated temperatures.[13]
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone).The polar nitro group and the pyrazole ring will confer solubility in polar organic solvents. Solubility in water is expected to be low due to the hydrophobic benzyl and bromo substituents.
LogP (o/w) 2.5 - 3.5The combination of a hydrophobic bromobenzyl group and a polar nitropyrazole core suggests a moderate lipophilicity, which is often desirable for drug candidates. This is an estimate based on fragment contributions.
pKa (acidic) Not Applicable (No acidic protons)The N-H proton of the pyrazole is alkylated.
pKa (basic) ~ 1-2The pyrazole ring is weakly basic. The electron-withdrawing effects of the bromo and nitro groups significantly reduce the basicity of the remaining nitrogen atom.

Predicted Spectroscopic Profile for Structural Elucidation

The characterization and confirmation of the structure of a novel compound rely heavily on spectroscopic methods.[14][15][16] Below is a prediction of the key spectral features for this compound.

¹H NMR Spectroscopy
  • Aromatic Protons (Fluorobenzyl Ring): A complex multiplet pattern is expected between 7.0 and 7.5 ppm, integrating to 4 protons. The fluorine atom will cause additional splitting.

  • Methylene Protons (-CH₂-): A singlet is expected around 5.4-5.6 ppm, integrating to 2 protons.

  • Pyrazole Proton: A singlet is expected for the C5-H of the pyrazole ring, likely in the range of 8.0-8.5 ppm.

¹³C NMR Spectroscopy
  • Pyrazole Carbons: Three distinct signals are expected. The C-Br and C-NO₂ signals will be significantly shifted.

  • Methylene Carbon (-CH₂-): A signal is expected around 50-55 ppm.

  • Fluorobenzyl Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy
  • N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-F Stretching: A strong band is expected in the region of 1000-1100 cm⁻¹.

  • Aromatic C=C Stretching: Bands are expected in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z 316 and 318, with a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and cleavage at the benzylic position, resulting in a fragment corresponding to the 2-fluorobenzyl cation.

The analytical workflow for confirming the synthesis and purity of the compound is outlined in the diagram below.

G Start Purified Product from Synthesis TLC 1. Thin Layer Chromatography (TLC) - Assess Purity Start->TLC NMR 2. NMR Spectroscopy (¹H, ¹³C) - Confirm Structure TLC->NMR MS 3. Mass Spectrometry (MS) - Confirm Molecular Weight - Isotopic Pattern NMR->MS IR 4. Infrared (IR) Spectroscopy - Identify Functional Groups MS->IR Final Confirmed Structure and Purity IR->Final

Sources

The Enigmatic Compound: An Analysis of CAS Number 512824-95-2

Author: BenchChem Technical Support Team. Date: January 2026

An extensive investigation into the scientific and patent literature has revealed a significant information gap regarding the chemical compound designated by CAS number 512824-95-2. Despite a thorough search of chemical databases and scholarly articles, no substantive data on its properties, synthesis, mechanism of action, or applications is publicly available.

This lack of information prevents the creation of a detailed technical guide as requested. The absence of data suggests several possibilities: the CAS number may be inaccurate, it could be a recently assigned identifier for a compound not yet described in published literature, or it may pertain to a proprietary substance whose details are not disclosed.

For researchers, scientists, and drug development professionals, the inability to access information on a specific chemical entity poses a significant challenge. The Chemical Abstracts Service (CAS) registry is a critical resource for uniquely identifying chemical substances, and a lack of associated data can impede research and development efforts.

It is recommended that the user verify the accuracy of the CAS number. If the number is correct, the compound may be so novel that its characteristics have not yet been disseminated in the public domain. In such cases, monitoring future publications and patent filings may be the only way to obtain the desired technical information.

Without foundational data on the compound's identity and characteristics, any discussion of its potential uses, experimental protocols, or signaling pathways would be purely speculative and would not meet the standards of scientific integrity and accuracy required for a technical guide. Therefore, no further details can be provided at this time.

Methodological & Application

Using 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in Kinase Inhibitor Screening

Authored by: Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] This makes them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the screening and characterization of novel pyrazole-containing compounds, using this compound (hereafter designated as Compound Y ) as a representative example. We will detail the strategic rationale, experimental workflows, and step-by-step protocols required to assess its potential as a kinase inhibitor, from initial hit identification to selectivity profiling.

Introduction: The Rationale for Screening Compound Y

The human kinome comprises over 500 protein kinases that act as key nodes in signal transduction pathways controlling cell growth, differentiation, and survival.[1] Their role in oncogenesis is well-established, driving the proliferation and metastasis of tumor cells.[2][7] Consequently, small molecule kinase inhibitors have become a cornerstone of targeted cancer therapy.[3]

The selection of candidate molecules for a screening campaign is a critical first step. Compound Y belongs to the pyrazole class of heterocyclic compounds, which is heavily featured in clinically successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][6][8] The specific substitutions on the pyrazole ring of Compound Y provide a sound chemical basis for investigating its kinase inhibitory potential:

  • Pyrazole Core: Acts as a versatile scaffold for presenting substituents in the correct spatial orientation to interact with the kinase hinge region.[6]

  • Bromo Group: Can form halogen bonds or occupy hydrophobic pockets, potentially enhancing binding affinity and selectivity.[8]

  • Nitro Group: A strong electron-withdrawing group that can modulate the electronic properties of the pyrazole ring and participate in polar interactions.

  • 2-Fluorobenzyl Group: This moiety can explore hydrophobic regions of the ATP-binding site, with the fluorine atom potentially forming specific interactions to improve potency or selectivity.

This application note outlines a systematic, multi-stage process to evaluate the activity and specificity of Compound Y, providing a robust framework for its characterization.

Compound Profile: this compound (Compound Y)

A thorough understanding of the test compound's properties is essential before commencing any screening protocol.

PropertyValueSource/Method
Molecular Formula C₁₀H₆BrFN₄O₂Calculated
Molecular Weight 317.08 g/mol Calculated
Appearance Assumed to be a solid
Purity >98% (Recommended)HPLC, NMR
Solubility Soluble in DMSO (e.g., at 10 mM)Experimental
Storage Store at -20°C, protected from lightBest Practice

The Kinase Screening Cascade: A Strategic Workflow

A tiered approach is the most efficient and cost-effective strategy for inhibitor characterization.[9] The process begins with a broad primary screen to identify initial activity, followed by more detailed studies to confirm potency and define specificity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Screen (Single High Concentration) B Dose-Response (IC₅₀) Potency Determination A->B Hit Confirmed C Selectivity Profiling (Kinome Panel) B->C Potent Hit D Target Engagement (e.g., Western Blot, CETSA) C->D Potent & Selective Hit E Functional Assays (e.g., Cell Proliferation) D->E

Caption: The Kinase Inhibitor Screening Cascade.

Experimental Protocols

The following protocols are based on a luminescence-based kinase assay platform, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][11] This format is universal, highly sensitive, and applicable to nearly all kinases.[11]

Protocol 1: Primary Kinase Inhibitor Screen

Objective: To perform a rapid, single-concentration screen to determine if Compound Y exhibits inhibitory activity against a selected kinase target.

Causality Behind Choices:

  • Kinase Target: Select a well-characterized kinase relevant to a disease area of interest (e.g., EGFR for cancer).

  • Inhibitor Concentration: A high concentration (e.g., 10 µM) is used to maximize the chances of detecting even weak inhibitors, minimizing false negatives.

  • Control Compound: Staurosporine is a potent, non-selective kinase inhibitor used as a positive control to validate that the assay is working correctly.[10]

  • ATP Concentration: The ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase. This ensures that the measured IC50 value in subsequent assays will closely approximate the true binding affinity (Ki).[12]

Materials:

  • Compound Y

  • Staurosporine (Positive Control)

  • DMSO (Vehicle Control)

  • Recombinant Kinase (e.g., EGFR)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound Y in 100% DMSO. From this, create a 100 µM working solution in Kinase Assay Buffer.

  • Assay Plate Setup:

    • Add 1 µL of 100% DMSO to "vehicle control" wells.

    • Add 1 µL of Staurosporine (at 10 µM) to "positive control" wells.

    • Add 1 µL of Compound Y (at 10 µM final concentration) to "test" wells.

  • Kinase Addition: Add 2 µL of the kinase solution (at an empirically determined optimal concentration) to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[13]

  • Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Vehicle - Signal_Positive))

A compound is typically considered a "hit" if it shows >50-70% inhibition in this primary screen.

Protocol 2: IC₅₀ Determination (Dose-Response Assay)

Objective: To determine the concentration of Compound Y required to inhibit 50% of the kinase activity (IC₅₀), a key measure of inhibitor potency.[14]

Procedure:

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound Y in 100% DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Setup: Follow the same steps as the Primary Screen, but instead of a single concentration, add 1 µL of each dilution of Compound Y to the respective wells.

  • Data Acquisition: Measure luminescence for each concentration point.

Data Analysis:

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response (variable slope) curve using graphing software (e.g., GraphPad Prism).

  • The software will calculate the IC₅₀ value from the curve fit.

Protocol 3: Kinase Selectivity Profiling

Objective: To evaluate the specificity of Compound Y by testing it against a broad panel of kinases. High selectivity is crucial for minimizing off-target effects and potential toxicity.[12][15]

Causality Behind Choices:

  • Kinome Panel: Screening against a diverse panel representing different branches of the human kinome provides a comprehensive view of selectivity.[9][16] This is a self-validating approach; if the compound only inhibits the intended target or a small family of related kinases, it builds confidence in its specificity.

  • Data Visualization: Presenting the data in a table or as a "kinome map" allows for rapid visual assessment of the selectivity profile.

Methodology: This is typically performed as a service by specialized contract research organizations (CROs).[9] The process involves running dose-response assays (as in Protocol 2) for Compound Y against a large number of kinases (e.g., 50 to >400).

Data Presentation (Hypothetical Results for Compound Y):

Kinase TargetKinase FamilyIC₅₀ (nM) for Compound Y
Aurora A Serine/Threonine15
Aurora B Serine/Threonine45
EGFR Tyrosine Kinase>10,000
VEGFR2 Tyrosine Kinase>10,000
CDK2 Serine/Threonine2,500
JAK2 Tyrosine Kinase8,500
ABL1 Tyrosine Kinase>10,000
p38α Serine/Threonine7,800

Interpretation: Based on this hypothetical data, Compound Y is a potent inhibitor of Aurora A and B kinases with high selectivity over other tested kinases. This profile suggests it could be a valuable tool compound for studying Aurora kinase biology or a lead candidate for developing anti-mitotic cancer therapies.

Cellular Pathway Context and Downstream Validation

While biochemical assays are essential, confirming that an inhibitor works in a cellular environment is a critical next step.[17] A potent biochemical inhibitor may fail in cells due to poor permeability, efflux, or high intracellular ATP concentrations.[18]

Representative Signaling Pathway: The MAPK/ERK Pathway Kinases function within complex networks. An inhibitor targeting one kinase can have profound effects on downstream signaling. The diagram below illustrates the MAPK/ERK pathway, a common target in cancer therapy.[19]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Regulates

Sources

Application of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in Antibacterial Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, threatening to undermine decades of medical progress. This escalating crisis necessitates the urgent discovery and development of new classes of antibiotics with novel mechanisms of action. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a promising area of research due to their diverse pharmacological activities.[1][2][3][4] Pyrazole derivatives are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria, making them attractive candidates for new antibacterial agents.[1]

This technical guide focuses on the application of a specific pyrazole derivative, 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , in a suite of standard antibacterial assays. The unique structural features of this compound—a brominated pyrazole core, a nitro group, and a fluorobenzyl moiety—suggest a potential for significant bioactivity. The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, while halogenation can enhance membrane permeability and overall efficacy.[5] This document provides a framework for researchers, scientists, and drug development professionals to systematically evaluate the antibacterial potential of this and similar novel compounds.

Core Principles and Mechanistic Considerations

While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from related compounds. Pyrazole derivatives have been shown to interfere with multiple bacterial processes, including the inhibition of essential enzymes like DNA gyrase and dihydrofolate reductase (DHFR).[1][6] The nitroaromatic functionality present in this molecule could also serve as a bio-reductive "warhead," where upon reduction by bacterial nitroreductases, it generates reactive nitrogen species that can damage DNA, proteins, and other cellular components.

This guide outlines three fundamental in vitro assays to characterize the antibacterial profile of this compound:

  • Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[7][8][9]

  • Minimum Bactericidal Concentration (MBC): To ascertain the lowest concentration required to kill 99.9% of the initial bacterial inoculum, thereby distinguishing between bactericidal and bacteriostatic activity.[10][11][12]

  • Time-Kill Kinetics Assay: To assess the pharmacodynamic properties of the compound by evaluating the rate and extent of bacterial killing over time.[13][14][15]

Experimental Protocols

Preparation of Stock Solution

The accurate preparation of a stock solution is critical for reproducible results. Given the aromatic and halogenated nature of this compound, it is anticipated to have low aqueous solubility.

Protocol:

  • Accurately weigh 10 mg of this compound powder.

  • Dissolve the compound in 1 mL of 100% dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

  • Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Store the stock solution at -20°C. For working solutions, further dilutions should be made in the appropriate sterile broth medium, ensuring the final DMSO concentration does not exceed 1% (v/v) in the assay wells, as higher concentrations can affect bacterial growth.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of a novel antimicrobial agent.[8][9][16]

Materials:

  • 96-well sterile, flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Compound stock solution (10 mg/mL in DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Protocol Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) B Dilute Inoculum to ~1x10^6 CFU/mL A->B Dilute in CAMHB D Inoculate Plate with Bacterial Suspension (Final: 5x10^5 CFU/mL) B->D Add 50 µL to wells C Prepare Serial Dilutions of Compound in Plate C->D E Incubate Plate (35°C ± 2°C, 16-20h) D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for MIC Determination.

Step-by-Step Methodology:

  • Inoculum Preparation: Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate them into a tube of CAMHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. In well 1, add 100 µL of the compound stock solution diluted in CAMHB to twice the highest desired test concentration. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

  • Controls:

    • Growth Control (Well 11): 50 µL CAMHB + 50 µL bacterial inoculum.

    • Sterility Control (Well 12): 100 µL CAMHB only.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This brings the total volume to 100 µL per well and achieves the final target inoculum of 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Result Interpretation: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[7]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is a quantitative follow-up to the MIC test, essential for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).[10][12]

Protocol Workflow:

MBC_Workflow A Perform MIC Assay (as previously described) B Identify MIC Well and Select Wells at ≥MIC (No Visible Growth) A->B C Plate 10 µL from each selected well onto Nutrient Agar Plates B->C D Incubate Agar Plates (37°C, 18-24h) C->D E Count Colonies (CFU) on Each Plate D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill E->F G Compare to Initial Inoculum Count E->G G->F ≥3-log10 reduction

Caption: Workflow for MBC Determination.

Step-by-Step Methodology:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Homogenize the contents of each selected well by gentle pipetting.

  • Spot-plate 10-20 µL from each of these wells onto a sterile, antibiotic-free nutrient agar plate (e.g., Mueller-Hinton Agar).

  • Also, plate a dilution of the growth control from the MIC plate to confirm the initial inoculum count.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum.[11][17] An agent is considered bactericidal if the MBC is no more than four times the MIC.[17]

Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate of antibacterial activity.[13][14]

Materials:

  • Flasks or tubes with sterile CAMHB

  • Bacterial inoculum prepared as for the MIC assay

  • Compound stock solution

  • Sterile saline for dilutions

  • Nutrient agar plates

Step-by-Step Methodology:

  • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Inoculate each flask with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquot in sterile saline.

  • Plate the dilutions onto nutrient agar plates to determine the viable cell count (CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours, then count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[14][18]

Hypothetical Data Presentation

The following tables represent plausible data for this compound against a panel of clinically relevant bacteria.

Table 1: Hypothetical MIC and MBC Data

Test OrganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213Positive482 (Bactericidal)
Enterococcus faecalis ATCC 29212Positive8162 (Bactericidal)
Escherichia coli ATCC 25922Negative16644 (Bactericidal)
Pseudomonas aeruginosa ATCC 27853Negative32>128>4 (Tolerant/Static)
Klebsiella pneumoniae ATCC BAA-1705Negative16322 (Bactericidal)

Table 2: Hypothetical Time-Kill Kinetics Data for S. aureus ATCC 29213

Time (hours)Growth Control (Log₁₀ CFU/mL)0.5x MIC (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
0 5.705.715.695.705.72
2 6.456.105.254.884.15
4 7.316.554.123.542.65
6 8.157.023.052.41<2.00
8 8.907.852.56<2.00<2.00
24 9.508.60<2.00<2.00<2.00

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential antibacterial agent. By systematically determining its MIC, MBC, and time-kill kinetics, researchers can gain crucial insights into its potency, spectrum of activity, and bactericidal or bacteriostatic nature. This foundational data is indispensable for guiding further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The unique chemical scaffold of this compound, combined with the urgent need for new antibiotics, underscores the importance of its thorough evaluation.

References

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  • ResearchGate. (n.d.). Pyrazole derivatives 10-16 preliminary antibacterial activity versus Gram positive and negative bacteria. Available from: [Link]

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  • El-Metwaly, A. M., El-Sayed, R., & El-Gazzar, M. G. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(8), 4233-4240. Available from: [Link]

  • Bentham Science Publishers. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6). Available from: [Link]

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Application Notes and Protocols: The 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2] Its five-membered heterocyclic ring, featuring two adjacent nitrogen atoms, offers a versatile framework for designing molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide focuses on a particularly promising, albeit underexplored, derivative: 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole .

The strategic combination of functionalities on this scaffold—a bromine atom, a nitro group, and a 2-fluorobenzyl substituent—provides a unique chemical space for therapeutic innovation. The bromine at the 4-position serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. The electron-withdrawing nitro group at the 3-position can significantly influence the molecule's electronic properties and may contribute to its biological activity profile.[5] Furthermore, the N-1 substituted 2-fluorobenzyl moiety is a feature known to enhance metabolic stability and improve pharmacokinetic properties in drug candidates. The incorporation of fluorine can modulate lipophilicity and binding affinity to biological targets.[6][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and potential therapeutic applications of the this compound scaffold. We present detailed, field-proven protocols and explain the scientific rationale behind the experimental choices, empowering researchers to unlock the full potential of this promising molecular framework.

PART 1: Synthesis and Characterization

The synthesis of this compound can be efficiently achieved through a two-step process involving the nitration of 4-bromo-1H-pyrazole followed by N-alkylation.

Synthesis Workflow

A 4-Bromo-1H-pyrazole B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 4-Bromo-3-nitro-1H-pyrazole B->C D N-Alkylation (2-Fluorobenzyl bromide, Base) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for the target compound.

Step-by-Step Synthesis Protocol

Step 1: Nitration of 4-Bromo-1H-pyrazole to 4-Bromo-3-nitro-1H-pyrazole

  • Rationale: The nitration of the pyrazole ring is a crucial step to introduce the nitro group, which is a key feature of the target scaffold. A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic systems. The reaction is performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

  • Materials:

    • 4-Bromo-1H-pyrazole

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Ice

    • Deionized Water

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, cautiously add 4-bromo-1H-pyrazole (1.0 eq) to chilled concentrated sulfuric acid.

    • Stir the mixture until the pyrazole is completely dissolved, maintaining the temperature at 0-5 °C.

    • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

    • Add the nitrating mixture dropwise to the pyrazole solution using a dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product, 4-bromo-3-nitro-1H-pyrazole.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: N-Alkylation of 4-Bromo-3-nitro-1H-pyrazole

  • Rationale: This step introduces the 2-fluorobenzyl group at the N-1 position of the pyrazole ring. The use of a base like potassium carbonate is essential to deprotonate the pyrazole nitrogen, making it nucleophilic for the subsequent reaction with the electrophilic 2-fluorobenzyl bromide.[10] DMF is a suitable polar aprotic solvent for this type of reaction.

  • Materials:

    • 4-Bromo-3-nitro-1H-pyrazole (from Step 1)

    • 2-Fluorobenzyl bromide

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl Acetate

    • Deionized Water

    • Brine solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 30 minutes.

    • Add 2-fluorobenzyl bromide (1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the final product, this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the pyrazole ring proton, the methylene protons of the benzyl group, and the aromatic protons of the fluorophenyl ring.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₁₀H₆BrFN₄O₂.
FT-IR Characteristic absorption bands for C-H, C=C, C-N, N-O (nitro), and C-F bonds.
Melting Point A sharp melting point range indicating the purity of the compound.

PART 2: Application Notes & Protocols for Biological Screening

The unique structural features of this compound suggest its potential as a scaffold for developing novel therapeutics in several key areas. The following protocols provide a framework for screening its biological activity.

Application I: Anticancer Activity
  • Scientific Rationale: Pyrazole derivatives are well-documented as potent anticancer agents, often acting as inhibitors of protein kinases or by inducing apoptosis.[11][12][13][14] The nitro group can enhance the electrophilic nature of the molecule, potentially leading to interactions with biological nucleophiles in cancer cells.

  • Experimental Workflow:

A Cancer Cell Lines (e.g., MCF-7, A549) B Compound Treatment (Varying Concentrations) A->B C MTT Assay (48-72h incubation) B->C D Measure Absorbance (570 nm) C->D E Calculate Cell Viability & IC₅₀ Value D->E

Caption: Workflow for in vitro anticancer screening.

  • Protocol: MTT Assay for Cytotoxicity Screening [12]

    • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with cell culture medium to achieve a range of final concentrations.

    • Treatment: Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Application II: Anti-inflammatory Activity
  • Scientific Rationale: Many pyrazole derivatives exhibit significant anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenases (COX) or by suppressing the production of pro-inflammatory cytokines.[15]

  • Protocol: Inhibition of Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages [15]

    • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Inflammatory Stimulus: Induce an inflammatory response by stimulating the cells with LPS (100 ng/mL) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • Cytokine Quantification: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compound.

Application III: Antimicrobial Activity
  • Scientific Rationale: The pyrazole scaffold is present in several antimicrobial agents. The combination of halogens and a nitro group on a heterocyclic ring can contribute to antimicrobial efficacy.

  • Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

    • Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

    • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

    • Inoculation: Inoculate each well with a standardized bacterial suspension.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Controls: Include a positive control (a known antibiotic) and a negative control (no compound) for each bacterial strain.

PART 3: Data Presentation and Interpretation

Due to the novel nature of this specific scaffold, the following table is illustrative. Researchers should populate it with their experimental data.

Application Assay Cell Line / Strain Parameter Illustrative Result
Anticancer MTT AssayMCF-7IC₅₀ (µM)5.2
MTT AssayA549IC₅₀ (µM)8.7
Anti-inflammatory LPS-induced Cytokine ReleaseRAW 264.7TNF-α Inhibition IC₅₀ (µM)12.5
Antimicrobial Broth MicrodilutionS. aureusMIC (µg/mL)16
Broth MicrodilutionE. coliMIC (µg/mL)32

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its strategic design combines a versatile synthetic handle, a potentially bio-active nitro group, and a pharmacokinetic-enhancing fluorobenzyl moiety. The protocols outlined in this guide provide a robust framework for its synthesis and for exploring its potential in oncology, inflammation, and infectious diseases. Further derivatization, particularly through cross-coupling reactions at the 4-position, could lead to the discovery of new chemical entities with enhanced potency and selectivity.

References

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Derivatization of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Strategic Derivatization of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole: A Modular Approach for Structure-Activity Relationship (SAR) Studies

Abstract: This guide provides a comprehensive framework for the chemical modification of this compound, a versatile scaffold for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We detail modular derivatization strategies at the C4 and C3 positions, including palladium-catalyzed cross-coupling reactions and transformations of the nitro group. Each section includes field-proven insights into reaction mechanisms and detailed, step-by-step protocols for practical implementation in a drug discovery setting.

Introduction: The Strategic Value of the Pyrazole Scaffold

In medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery.[1] The pyrazole nucleus, a five-membered diazole heterocycle, has firmly established itself as such a scaffold.[2][3][4] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Zanubrutinib, highlights its metabolic stability and versatile binding capabilities.[2][5]

The process of optimizing a lead compound hinges on systematic Structure-Activity Relationship (SAR) studies, which correlate modifications of a molecule's chemical structure with its biological activity.[6][7][8] This iterative process allows medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties.[8][9]

The subject of this guide, This compound (I) , is an intelligently designed starting material for SAR exploration. Its architecture offers three distinct points for diversification:

  • C4-Bromo Group: A versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon and nitrogen-based substituents.

  • C3-Nitro Group: A powerful electron-withdrawing group that activates the pyrazole ring and serves as a synthetic precursor to an amino group, opening a secondary vector for diversification.[10][11]

  • N1-(2-fluorobenzyl) Group: This moiety can be varied in earlier synthetic stages to probe specific hydrophobic or hydrogen-bonding interactions within a target's binding pocket.

This document outlines robust protocols to exploit these features, enabling research teams to rapidly generate analog libraries for comprehensive SAR analysis.

A Multi-Vector Derivatization Strategy

The derivatization of scaffold I can be approached through several high-yield, well-established synthetic pathways. The choice of reaction depends on the desired final functionality. The overall strategy is depicted below.

G cluster_c4 C4-Position Derivatization cluster_c3 C3-Position Derivatization A This compound (I) B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) A->B Pd(PPh3)4 K2CO3 C Sonogashira Coupling (Terminal Alkynes) A->C PdCl2(PPh3)2 CuI, Et3N D Buchwald-Hartwig Amination (Primary/Secondary Amines) A->D Pd2(dba)3, XPhos NaOtBu E Nitro Group Reduction A->E SnCl2·2H2O EtOH X X B->X C4-Aryl Derivatives Y Y C->Y C4-Alkynyl Derivatives Z Z D->Z C4-Amino Derivatives F Amide Formation (Acyl Chlorides) E->F RCOCl Pyridine G Sulfonamide Formation (Sulfonyl Chlorides) E->G RSO2Cl Pyridine W1 W1 F->W1 C3-Amide Derivatives W2 W2 G->W2 C3-Sulfonamide Derivatives

Caption: Overall workflow for the derivatization of scaffold I .

Part A: C-C and C-N Bond Formation at the C4-Position

The bromine atom at the C4 position is the primary site for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis due to their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: Installation of (Hetero)Aryl Moieties

The Suzuki-Miyaura reaction creates a C(sp²)-C(sp²) bond between the pyrazole core and an aryl or heteroaryl boronic acid.[12] This is invaluable for exploring interactions in aromatic-binding regions of a protein target.

Causality Behind Protocol Choices:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a reliable, commercially available catalyst that is effective for a wide range of substrates.

  • Base: A base, such as K₂CO₃ or Cs₂CO₃, is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[12][13]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is essential for dissolving the inorganic base and aiding the formation of the active boronate.

Suzuki_Cycle cluster_reactants pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-Br pd2_boronate Ar-Pd(II)L2-Ar' pd2_halide->pd2_boronate pd2_boronate->pd0 product Ar-Ar' pd2_boronate->product Reductive Elimination aryl_halide Ar-Br aryl_halide->pd2_halide Oxidative Addition boronic_acid Ar'-B(OH)2 boronic_acid->pd2_boronate Transmetalation base Base (OH-) base->boronic_acid

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired (hetero)aryl boronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Boronic Acid Partner Typical Yield Range Notes
Phenylboronic acid85-95%Standard, robust coupling.
4-Methoxyphenylboronic acid80-92%Electron-donating groups are well-tolerated.
4-Trifluoromethylphenylboronic acid75-88%Electron-withdrawing groups may require slightly longer reaction times.
Pyridine-3-boronic acid60-75%Heteroaromatic substrates can sometimes chelate to the palladium, potentially requiring ligand optimization.[14]
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between the pyrazole and a terminal alkyne.[15][16] The resulting alkynyl derivatives are excellent precursors for further chemistry (e.g., click chemistry, reductions) or can be used to probe narrow, linear pockets in a binding site.

Causality Behind Protocol Choices:

  • Dual Catalysis: This reaction uniquely employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI).[17] The copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[18]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is used. It serves both as the base to deprotonate the terminal alkyne and often as a solvent.[15]

Protocol 3.2: General Procedure for Sonogashira Coupling

  • Setup: To a Schlenk flask under argon, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

  • Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Alkyne Partner Typical Yield Range Notes
Phenylacetylene88-96%A robust and reliable coupling partner.
1-Hexyne80-90%Aliphatic alkynes couple efficiently.
Propargyl alcohol70-85%The free hydroxyl group is generally tolerated under these mild conditions.[19]
Trimethylsilylacetylene90-98%Often used to install a terminal alkyne after a subsequent deprotection step.[17]
Buchwald-Hartwig Amination: Direct C-N Bond Formation

For introducing nitrogen-based functionality directly at the C4 position, the Buchwald-Hartwig amination is the premier method.[20] It allows the coupling of aryl halides with a vast range of primary and secondary amines, which would be impossible via classical SₙAr chemistry on this electron-rich ring system.[21]

Causality Behind Protocol Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or SPhos promote the crucial reductive elimination step, which is often the rate-limiting step for C-N bond formation.[22] A pre-catalyst like Pd₂(dba)₃ is commonly used as the palladium source.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[23]

Protocol 3.3: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strict argon atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.08 eq) to a Schlenk tube. Add sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: The crude material is often purified by flash column chromatography.

Amine Partner Typical Yield Range Notes
Morpholine85-95%Cyclic secondary amines are excellent substrates.
Aniline75-85%Aryl amines couple well, though may require slightly higher catalyst loading.
Benzylamine80-90%Primary amines are also effective coupling partners.[22]
Ammonia equivalent (e.g., LiHMDS)60-75%Specialized reagents can be used to install a primary -NH₂ group.[22]

Part B: Derivatization via the C3-Nitro Group

The nitro group is not merely a passive substituent; it is a key functional handle for a secondary round of diversification. Its reduction to a primary amine unveils a new site for derivatization.

Nitro Group Reduction to a Primary Amine

The reduction of an aromatic nitro group is a fundamental transformation. Tin(II) chloride in ethanol is a classic and highly reliable method that is tolerant of many functional groups, including the C-Br bond, should this reaction be performed on the starting material.

Protocol 4.1: Reduction of the C3-Nitro Group

  • Setup: To a round-bottom flask, add the 3-nitro-pyrazole derivative (1.0 eq) and dissolve it in ethanol (EtOH).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours. The reaction is typically complete when TLC or LC-MS shows full consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add ethyl acetate and carefully basify the aqueous layer by slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~8-9. A white precipitate of tin salts will form.

  • Filtration & Extraction: Filter the mixture through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude 3-amino-pyrazole, which is often pure enough for the next step.

Functionalization of the C3-Amino Group

The newly formed 3-amino group is a versatile nucleophile, readily participating in reactions to form stable amide or sulfonamide linkages.

Protocol 4.2a: Amide Formation via Acylation

  • Setup: Dissolve the crude 3-amino-pyrazole (1.0 eq) in dichloromethane (DCM) or THF. Add pyridine or triethylamine (1.5 eq) to act as a base.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).

  • Work-up: Dilute with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization.

Protocol 4.2b: Sulfonamide Formation

  • Setup: Dissolve the 3-amino-pyrazole (1.0 eq) in pyridine, which acts as both solvent and base.

  • Sulfonylation: Cool the mixture to 0 °C and add the desired sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water, which will often precipitate the product. If not, extract with ethyl acetate. Wash the organic layer with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography or recrystallization.

Conclusion

The this compound scaffold provides an exceptional platform for rapidly generating diverse libraries of compounds for SAR studies. By strategically employing a suite of modern synthetic reactions—including Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings at the C4 position, followed by reduction and functionalization of the C3-nitro group—researchers can systematically probe the chemical space around the pyrazole core. The protocols detailed herein are robust, scalable, and grounded in established chemical principles, providing a reliable roadmap for accelerating drug discovery programs.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you improve reaction yield, minimize impurities, and streamline your synthetic workflow.

The primary synthetic route to this molecule involves the N-alkylation of 4-bromo-3-nitro-1H-pyrazole with 2-fluorobenzyl halide. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its outcome. This guide provides in-depth, field-proven insights to navigate these complexities.

Reaction Overview: The N-Alkylation Pathway

The most direct synthesis involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on the benzyl halide. Understanding the key components is the first step to optimization.

A 4-Bromo-3-nitro-1H-pyrazole P This compound A->P N-Alkylation B 2-Fluorobenzyl Bromide B->P N-Alkylation Base Base (e.g., K₂CO₃, NaH) Base->A Deprotonation Solvent Solvent (e.g., DMF, Acetonitrile)

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in this synthesis?

The primary challenge is controlling regioselectivity . Unsymmetrical pyrazoles have two non-equivalent ring nitrogen atoms (N1 and N2). Alkylation can occur at either nitrogen, potentially leading to a mixture of the desired N1-isomer and the undesired N2-isomer, which can be difficult to separate.[1][2] The steric hindrance from the substituents at positions 3 and 5 often dictates the outcome, but electronic effects and reaction conditions also play a crucial role.[3]

Q2: How do the base and solvent choices affect the yield and selectivity?

The base and solvent system is critical for both yield and regioselectivity.

  • Base: The base deprotonates the pyrazole to form the pyrazolate anion.

    • Strong Bases (e.g., NaH): Sodium hydride provides rapid and complete deprotonation. This can increase the reaction rate but may sometimes lead to lower regioselectivity depending on the substrate. It requires strictly anhydrous conditions.[4]

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are commonly used in polar aprotic solvents like DMF or acetonitrile. They are easier to handle and often provide excellent regioselectivity. Cesium carbonate is more soluble and can accelerate reactions compared to potassium carbonate.[1] The nature of the cation (K⁺ vs. Cs⁺ vs. Na⁺) can influence the location of the counter-ion, thereby affecting which nitrogen atom is more nucleophilic.[4]

  • Solvent:

    • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are excellent choices as they solvate the cation from the base, leaving a "naked" and highly reactive pyrazolate anion. This generally leads to faster reaction rates.[5]

    • Less Polar Solvents (DCE, THF): These may result in slower reactions but can sometimes offer different selectivity profiles.

Q3: Which 2-fluorobenzyl halide is best: bromide, chloride, or iodide?

The reactivity order for alkyl halides is generally I > Br > Cl. 2-Fluorobenzyl bromide is the most common and represents a good balance of reactivity and stability. 2-Fluorobenzyl chloride would be less reactive and may require higher temperatures or longer reaction times. 2-Fluorobenzyl iodide would be the most reactive but is also less stable and more expensive. For routine synthesis, the bromide is the recommended starting point.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting pyrazole, the benzyl halide, and the product(s) (e.g., a mixture of ethyl acetate and hexanes). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, especially for isomer formation, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My reaction yield is very low or I've isolated no product.

This is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Start Problem: Low / No Yield Check_SM 1. Verify Starting Material Quality Start->Check_SM Check_Cond 2. Assess Reaction Conditions Start->Check_Cond Check_Workup 3. Review Workup & Purification Start->Check_Workup Sol_SM Purity confirmed? (NMR, LCMS) Check_SM->Sol_SM Sol_Cond Anhydrous solvent? Effective base? Check_Cond->Sol_Cond Sol_Workup Product lost during extraction/chromatography? Check_Workup->Sol_Workup Action_SM Action: Purify or replace starting materials. Sol_SM->Action_SM No Action_Cond Action: Use anhydrous solvent. Switch to a stronger base (e.g., NaH) or more effective one (e.g., Cs₂CO₃). Sol_Cond->Action_Cond No Action_Workup Action: Check pH during extraction. Modify chromatography conditions. Sol_Workup->Action_Workup Yes

Caption: Troubleshooting workflow for low product yield.

  • Q: Could my reagents be the problem?

    • A: Yes. The quality of your starting materials is paramount.

      • 4-Bromo-3-nitro-1H-pyrazole: Verify its identity and purity using ¹H NMR and/or melting point. Impurities can inhibit the reaction.

      • Base: Potassium carbonate can be hygroscopic. Ensure it is dry by heating it under a vacuum before use. Sodium hydride (60% dispersion in mineral oil) should be washed with anhydrous hexanes to remove the oil, which can interfere with the reaction.

      • Solvent: The use of anhydrous solvents is critical, especially when using strong bases like NaH. Water will quench the base and the pyrazolate anion. Use a freshly opened bottle of anhydrous solvent or dry it using standard procedures.

  • Q: Is my reaction temperature or time incorrect?

    • A: Possibly. N-alkylation reactions with K₂CO₃ in DMF or acetonitrile are often run at temperatures ranging from room temperature to 80 °C. If you see no product formation at room temperature after several hours, gradually increase the heat and monitor by TLC. A typical reaction time is 2-16 hours.[6] Driving the reaction too hard with excessive heat can lead to decomposition and side products.

Problem: I'm getting a mixture of products that are difficult to separate.

  • Q: Why am I forming two products, and how can I favor the one I want?

    • A: You are likely forming N1 and N2 regioisomers. The electronic properties of the nitro group and the steric bulk of the bromo and nitro groups influence where the benzyl group attaches.[1]

      • Steric Control: The substituents at C3 (nitro) and C4 (bromo) create a sterically hindered environment around the N2 position. In contrast, the N1 position is less encumbered. Therefore, the N1-alkylated product, This compound , is the thermodynamically favored and expected major product.

      • How to Improve Selectivity:

        • Use a Bulkier Base/Cation: Sometimes, using a base with a larger cation (like Cs₂CO₃) can enhance steric differentiation.

        • Lower the Reaction Temperature: Running the reaction at the lowest effective temperature often favors the formation of the thermodynamically more stable product.

        • Solvent Choice: While less predictable, changing the solvent can alter the solvation sphere around the pyrazolate anion and influence the regiochemical outcome. Experiment with acetonitrile vs. DMF.

Problem: My purification by column chromatography is not working well.

  • Q: My product is streaking on the silica gel column, or the recovery is low. What can I do?

    • A: The nitro group can make the compound quite polar and may lead to strong interactions with the acidic silica gel.

      • Solution 1: Deactivate the Silica: Pre-treat your silica gel by flushing the packed column with your eluent containing 1% triethylamine. This neutralizes the acidic sites on the silica surface and can significantly improve chromatography for nitrogen-containing compounds.

      • Solution 2: Change the Eluent: Systematically screen different solvent systems by TLC. Try gradients of ethyl acetate/hexanes, acetone/hexanes, or dichloromethane/methanol to find optimal separation.

      • Solution 3: Recrystallization: If a significant amount of a single isomer is produced, recrystallization can be an excellent alternative to chromatography for purification. Experiment with solvents like ethanol, isopropanol, or ethyl acetate/hexanes mixtures.

Data Summary: Impact of Reaction Conditions

This table summarizes the expected impact of different reaction parameters based on established principles of pyrazole N-alkylation.[3][4][6]

ParameterCondition ACondition BExpected Outcome & Rationale
Base K₂CO₃ (weaker)NaH (stronger)K₂CO₃: Easier to handle, often provides good regioselectivity. Reaction may be slower. NaH: Faster reaction due to complete deprotonation. Requires strictly anhydrous conditions and may slightly decrease regioselectivity.
Solvent AcetonitrileDMFAcetonitrile: Less polar than DMF, may offer better selectivity in some cases. Easier to remove under vacuum. DMF: Higher boiling point allows for higher reaction temperatures if needed. Excellent at solvating ions, leading to high reactivity.
Temperature Room Temp (20-25 °C)Elevated (60-80 °C)Room Temp: Favors formation of the thermodynamically most stable isomer (likely N1). Slower kinetics. Elevated Temp: Increases reaction rate significantly but may reduce regioselectivity and increase the risk of side product formation.

Validated Experimental Protocol

This protocol is a robust starting point for the synthesis.

Materials:

  • 4-bromo-3-nitro-1H-pyrazole (1.0 eq)

  • 2-Fluorobenzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

Procedure:

  • To a round-bottom flask under an argon or nitrogen atmosphere, add 4-bromo-3-nitro-1H-pyrazole and anhydrous potassium carbonate.

  • Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2 M with respect to the pyrazole.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 2-fluorobenzyl bromide dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure this compound.

References

  • Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Chemical Reviews.
  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Zhu, S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Khan, M. A., & Lynch, B. M. (1971). Reactions of phenyl-substituted heterocyclic compounds - 11. Nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. CoLab.
  • Krasutsky, A. P., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and (E)-3,3,3-trichloro-1-nitroprop-1-ene. MDPI. Available at: [Link]

  • Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. Available at: [Link]

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis and modification of pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their unique electronic properties can present significant synthetic challenges.[1][2][3][4] This resource provides in-depth, field-proven insights to navigate these complexities, ensuring your reactions are efficient, regioselective, and reproducible.

Part 1: General Troubleshooting & FAQs

This section addresses broad, overarching issues that are common across various pyrazole functionalization reactions.

FAQ 1: My N-functionalization is giving a mixture of regioisomers. How can I control the selectivity?

Root Cause Analysis: The core issue is the prototropic tautomerism of the pyrazole ring, which makes the two nitrogen atoms (N1 and N2) chemically similar and often leads to mixtures of N-substituted isomers.[1][2] The final ratio of these isomers is highly dependent on the steric and electronic nature of the substituents already on the pyrazole ring, as well as the reaction conditions.[2][5]

Troubleshooting Strategies:

  • Steric Hindrance: The most common strategy is to leverage steric bulk. A large substituent at the C3 or C5 position will sterically hinder the adjacent N1 or N2 nitrogen, respectively, directing the incoming electrophile to the less hindered nitrogen.

  • Solvent Effects: The choice of solvent can influence which tautomer is more stable or reactive.

    • Fluorinated Alcohols (e.g., HFIP): These solvents can enhance regioselectivity in some cases, potentially by forming specific hydrogen bonds that favor one tautomer over the other.[6]

    • Aprotic vs. Protic Solvents: The equilibrium between tautomers can shift based on the solvent's ability to hydrogen bond. It is often necessary to screen a range of solvents (e.g., THF, DMF, Acetonitrile, Toluene) to find the optimal conditions.

  • Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) generates the pyrazolate anion. The nature of the metal counter-ion (Na⁺, K⁺, Cs⁺) can influence the reaction's regioselectivity through coordination effects, potentially blocking one of the nitrogen atoms.[5]

  • Directed Synthesis: In cases where regioselectivity remains poor, consider a multi-step approach where the pyrazole ring is synthesized with the desired N-substituent already in place, for example, by using a substituted hydrazine in the initial cyclocondensation.[7][8]

Diagram: Decision-Making Workflow for N-Functionalization Regioselectivity

start Poor N-Functionalization Regioselectivity sterics Is there a significant steric difference between C3 and C5? start->sterics leverage_sterics Leverage sterics: Use bulky reagents to favor the less hindered Nitrogen. sterics->leverage_sterics Yes screen_conditions Screen Reaction Conditions sterics->screen_conditions No leverage_sterics->screen_conditions solvent Screen Solvents (e.g., Toluene, THF, DMF, HFIP) screen_conditions->solvent base Screen Bases & Counter-ions (e.g., NaH, K2CO3, Cs2CO3) solvent->base temp Vary Temperature base->temp reassess Reassess Results temp->reassess success Desired Regioisomer Achieved reassess->success Improved alternative Consider Alternative Strategy: Directed synthesis using a substituted hydrazine. reassess->alternative No Improvement

Caption: A logical workflow for troubleshooting poor regioselectivity in N-functionalization reactions.

Part 2: Specific Reaction Troubleshooting Guides

Guide 1: C-H Functionalization / Activation

Direct C-H functionalization is a powerful tool for modifying the pyrazole core without pre-functionalization, but it comes with its own set of challenges, primarily centered on regioselectivity and catalyst poisoning.[1][9][10]

Q: My palladium-catalyzed C-H arylation at the C5 position is sluggish and gives low yields. What should I check?

A: Low yield in C-H arylation often points to issues with catalyst activity, reaction conditions, or inherent substrate reactivity.

Troubleshooting Checklist:

  • Catalyst & Oxidant Integrity:

    • Catalyst: Is your palladium source [e.g., Pd(OAc)₂] fresh? Palladium(II) acetate can decompose over time.

    • Oxidant: Many C-H activation cycles require an oxidant (e.g., Ag₂O, Ag₂CO₃, Cu(OAc)₂) to regenerate the active Pd(II) or Pd(III) catalyst.[11] Ensure the oxidant is pure and dry. Silver salts are often light-sensitive.

  • Directing Group Efficiency:

    • The N1-substituent on the pyrazole often acts as the directing group.[10] Strongly coordinating groups can sometimes sequester the catalyst. Conversely, a non-coordinating group may not direct the reaction effectively.

    • In some cases, the pyridine-like N2 atom of the pyrazole ring itself can act as a directing group.[10] This inherent directing ability can compete with an installed directing group, leading to mixtures of products or low reactivity.[11][12][13]

  • Solvent and Additives:

    • Acidic Additives: Carboxylic acids (e.g., acetic acid, pivalic acid) are often crucial as both a solvent and a proton shuttle in the C-H activation step (Concerted Metalation-Deprotonation pathway).[11] If your reaction is sluggish, screening different acidic additives can be beneficial.

    • Solvent Choice: While acidic solvents are common, other options like DCE, DMF, or toluene should be considered depending on the specific catalytic cycle.

  • Atmosphere:

    • While many C-H activations are run under an inert atmosphere (N₂ or Ar), some newer aerobic methods use air as the terminal oxidant, which can be more practical but requires a compatible catalytic system.[12] Ensure your chosen procedure matches the required atmosphere.

Table 1: Parameter Optimization for Sluggish C-H Arylation of N-Arylpyrazoles
ParameterStandard ConditionAlternative 1Alternative 2Rationale & Key Reference
Catalyst Pd(OAc)₂ (10 mol%)Pd(OTf)₂(MeCN)₄PdCl₂Triflate salts can be more active for difficult C-H activations.[11]
Oxidant Ag₂CO₃ (2.0 eq)Ag₂O (2.0 eq)Cu(OAc)₂ (2.0 eq)The choice of oxidant is critical and substrate-dependent.[11]
Solvent Acetic Acid (AcOH)Trifluoroacetic Acid (TFA)1,2-Dichloroethane (DCE)Solvent acidity and coordinating ability affect the C-H cleavage step.[11]
Temperature 100 °C120 °C80 °CHigher temperatures can overcome activation barriers but may also lead to catalyst decomposition.
Guide 2: Halogenation (Bromination/Chlorination)

Halogenated pyrazoles are vital building blocks for cross-coupling reactions.[14] The primary challenge is controlling the position of halogenation.

Q: I am trying to brominate my N-substituted pyrazole with NBS, but I'm getting a complex mixture of products or no reaction.

A: The outcome of pyrazole halogenation is dictated by the electronic properties of the ring. The C4 position is the most electron-rich and typically the most reactive towards electrophiles. [15]

Troubleshooting Strategies:

  • Regioselectivity:

    • Default Position (C4): For most N-substituted pyrazoles, electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) occurs selectively at the C4 position.[15][16][17] If the C4 position is blocked, the reaction may proceed at C3 or C5, but often requires harsher conditions.

    • Substituent Effects: Electron-donating groups on the pyrazole ring will activate it towards halogenation, while electron-withdrawing groups will deactivate it, potentially requiring higher temperatures or longer reaction times.[16]

  • No Reaction:

    • Deactivated Ring: If your pyrazole has a strong electron-withdrawing group (e.g., -NO₂, -CF₃), the ring may be too deactivated for standard NBS/NCS conditions.[16]

    • Solution: Increasing the reaction temperature can often accelerate the reaction.[16] Alternatively, using a catalyst can enhance the electrophilicity of the halogenating agent. Gallocyanine has been reported as an effective halogen-transfer agent for this purpose.[17]

  • Complex Mixture:

    • Side-Chain Halogenation: If your N-substituent has benzylic protons (e.g., an N-benzyl group), radical halogenation on the side chain can compete with electrophilic aromatic substitution on the ring, especially if the reaction is initiated with light or radical initiators. Performing the reaction in the dark can minimize this side reaction.

    • Solvent Choice: Simple, non-coordinating solvents like CCl₄ or water are often effective.[15][16] Using ethanol has also been reported.[18]

Guide 3: Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is essential for creating C-C bonds, but pyrazole substrates can be problematic due to side reactions.

Q: I am performing a Suzuki coupling with a 4-bromopyrazole, but my main side product is the de-brominated pyrazole. How can I prevent this?

A: Dehalogenation (specifically, hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings where the halogen is replaced by a hydrogen atom. [19] This occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

Mitigation Strategies:

  • Choice of Halide: Bromo- and chloropyrazoles are often superior to iodopyrazoles for Suzuki reactions, as they show a reduced tendency for dehalogenation.[20] If possible, start with the bromo- or chloro-analogue.

  • Base Selection: The choice of base is critical.

    • Bases like NaOH or Na₂CO₃ in aqueous solvents can promote Pd-H formation.

    • Using milder, non-hydroxide bases like K₃PO₄ or KF can significantly reduce dehalogenation.[21][22]

  • Solvent System:

    • Anhydrous conditions can help minimize sources of protons that contribute to the dehalogenation pathway.[23] Consider using solvents like toluene or 1,4-dioxane with minimal water.

    • However, some anhydrous couplings with K₃PO₄ require a small amount of water to function effectively, so careful optimization is needed.[22]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[21][22]

  • Reagent Purity: Ensure your boronic acid is pure. Impurities can sometimes facilitate decomposition pathways.

Diagram: Competing Catalytic Cycles in Suzuki Coupling of Pyrazoles

cluster_0 Desired Suzuki Cycle cluster_1 Undesired Dehalogenation Cycle Pz_Br Pz-Br OA Oxidative Addition Pz_Br->OA Pd0 Pd(0)Ln Pd0->OA Pz_Pd_Br Pz-Pd(II)-Br OA->Pz_Pd_Br TM Transmetalation (Ar-B(OR)2) Pz_Pd_Br->TM PdH Pd-H Species Pz_Pd_Br->PdH Forms via various pathways Pz_Pd_Ar Pz-Pd(II)-Ar TM->Pz_Pd_Ar RE Reductive Elimination Pz_Pd_Ar->RE RE->Pd0 Regenerates Catalyst Pz_Ar Pz-Ar (Product) RE->Pz_Ar Pz_H Pz-H (Side Product) PdH->Pz_H Reductive Elimination Proton_Source Proton Source (H2O, etc.)

Caption: Simplified view of the desired Suzuki cycle versus the competing dehalogenation pathway.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Pyrazole

This protocol is adapted from the work of Buchwald and co-workers, providing a robust method for coupling pyrazoles with aryl halides.[24][25]

Reagents & Equipment:

  • Pyrazole (1.2 mmol)

  • Aryl iodide or aryl bromide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Ligand (e.g., N,N'-dimethylethylenediamine) (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or sealed vial, magnetic stirrer, heating block/oil bath

  • Inert atmosphere supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Setup: Add the pyrazole, aryl halide, CuI, and K₂CO₃ to a dry Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent & Ligand Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by the diamine ligand via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block set to 110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble copper salts and base. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health (PMC). [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Royal Society of Chemistry (RSC) Publishing. [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. ACS Publications. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Taylor & Francis Online. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. ResearchGate. [Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI. [Link]

  • Halogenation of the pyrazole scaffold. ResearchGate. [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. [Link]

  • Optimization of the reaction conditions for the C-H arylation of pyrazole. ResearchGate. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. R Discovery. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (PMC). [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate. [Link]

Sources

Troubleshooting low bioactivity of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that unexpected experimental results can be a significant roadblock in research. This guide is designed to provide a systematic approach to troubleshooting low or inconsistent bioactivity with this compound. We will explore potential issues step-by-step, from compound integrity to complex biological interactions, to help you identify and resolve the root cause of your experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential biological significance?

This compound is a synthetic heterocyclic compound. The pyrazole core is a well-established scaffold in medicinal chemistry, known to be present in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] The nitro group (NO₂) and bromine (Br) atom are common substituents in pharmacologically active molecules that can influence binding affinity, metabolic stability, and overall efficacy.[5][6] While the specific biological target of this particular molecule may be under investigation, its structural motifs suggest it is a candidate for screening in various therapeutic areas.

Q2: How should I properly store the solid compound and its stock solutions?

Proper storage is critical to maintaining the integrity of your compound. Improper storage can lead to degradation and a subsequent loss of bioactivity.[7]

Form Recommended Storage Condition Rationale
Solid (Powder) Store at -20°C, protected from light and moisture.Minimizes degradation from thermal energy, UV light, and hydrolysis.
DMSO Stock Solution Store in small, single-use aliquots at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can compromise compound stability and introduce water into the hygroscopic DMSO solvent.[8][9][10]
Q3: What is the best practice for preparing stock solutions?

The quality and accuracy of your stock solution are foundational to reproducible results.

  • Solvent Choice : Use anhydrous, high-purity dimethyl sulfoxide (DMSO).[7] DMSO is an excellent solvent for many organic molecules but is hygroscopic (readily absorbs water from the air).[11][12]

  • Preparation :

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the compound accurately.

    • Add the calculated volume of DMSO to achieve your desired high-concentration stock (e.g., 10 mM or 20 mM).[13]

    • Ensure complete dissolution by vortexing. Gentle warming (not exceeding 40°C) can be used if necessary.[13]

  • Aliquoting : Immediately aliquot the stock solution into smaller, single-use volumes in appropriate vials and store as recommended above.[7] This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[8][10]

Systematic Troubleshooting Guide for Low Bioactivity

Experiencing low or no activity can be frustrating. This guide provides a logical workflow to diagnose the issue. We will start with the compound itself and progressively move toward the experimental setup and biological system.

A Start: Low/No Bioactivity Observed B Step 1: Verify Compound Integrity A->B Begin Troubleshooting C Step 2: Assess Compound Solubility B->C Compound OK? D Step 3: Evaluate Assay Parameters C->D Solubility OK? E Step 4: Investigate Biological Factors D->E Assay OK? F Resolution E->F Root Cause Identified

Caption: Initial troubleshooting workflow.

Step 1: Verify Compound Integrity

Before questioning your assay or biological model, you must first confirm the quality of the compound you are testing.

Q: My compound shows lower than expected activity. Where should I begin troubleshooting?

A: Always start with the compound itself. Issues with purity, degradation, or concentration can mimic or cause low bioactivity.

  • Purity Assessment :

    • Why it Matters : Impurities from synthesis or degradation can interfere with your assay or have no activity, effectively lowering the concentration of the active compound.[14] HPLC is a standard method for assessing chemical purity.[14][15]

    • Recommendation : If you have access to analytical equipment, verify the purity of your compound stock. A pure compound should ideally show a single major peak in the chromatogram.[15][16]

    Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

    • Sample Preparation : Prepare a 1 mg/mL solution of your compound in a suitable solvent like acetonitrile or methanol.[17]

    • Column : A C18 reverse-phase column is a common starting point for general purity analysis.[17]

    • Mobile Phase : Use a gradient of acetonitrile and water, both containing a neutral or basic buffer (e.g., ammonium acetate) to avoid potential degradation of acid-sensitive compounds.[17]

    • Detection : Use a Diode Array Detector (DAD) or UV detector to monitor the elution profile. A DAD can provide spectral information to help assess peak purity.[16]

    • Analysis : Calculate purity based on the area normalization of the main peak relative to the total area of all peaks.[15]

  • Compound Degradation :

    • Why it Matters : Small molecules can degrade if stored improperly or subjected to harsh conditions.[7] Repeated freeze-thaw cycles are a common cause of degradation or loss of potency.[8][9]

    • Recommendation : Use a fresh, single-use aliquot of your DMSO stock for a critical experiment. If this restores activity, it strongly suggests your previous working stock was compromised. Discard any stock solutions that have been thawed multiple times or stored at room temperature for extended periods.[7][8]

Step 2: Address Compound Solubility

This is one of the most common and critical reasons for poor bioactivity in aqueous experimental systems.[18][19][20][21]

Q: How do I know if my compound is precipitating in my assay medium?

A: If a compound is not fully dissolved, its effective concentration in the assay is unknown and will be significantly lower than intended, leading to an apparent lack of activity.[7][22][23]

  • Visual Solubility Assessment :

    • Why it Matters : Many pyrazole-based compounds are hydrophobic and may have poor aqueous solubility.[18][21] What dissolves in 100% DMSO may crash out when diluted into an aqueous buffer or cell culture medium.

    • Recommendation : Perform a simple visual test at the highest concentration you plan to use in your experiment.

    Protocol: Visual Solubility Test

    • In a clear tube, add the same volume of your aqueous assay buffer (e.g., PBS, cell culture medium) as you would use in your experiment.

    • Add the corresponding volume of your DMSO stock solution to achieve the highest desired final concentration.

    • Vortex gently to mix.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[7]

    • Visually inspect the solution against a dark background for any signs of cloudiness, particulates, or precipitation. You can also centrifuge the tube to see if a pellet forms.[7] If precipitation is observed, you must lower the final concentration or investigate solubility-enhancing formulations.

cluster_0 Troubleshooting Logic Start Low Bioactivity CheckPurity Verify Compound Purity & Stability (Use fresh aliquot) Start->CheckPurity CheckSolubility Test Solubility in Assay Medium (Visual check) CheckPurity->CheckSolubility Purity OK PurityIssue Root Cause: Compound Integrity CheckPurity->PurityIssue Degraded/Impure CheckAssay Review Assay Controls & Parameters (e.g., DMSO %, interference) CheckSolubility->CheckAssay Soluble SolubilityIssue Root Cause: Poor Solubility CheckSolubility->SolubilityIssue Precipitation CheckBiology Investigate Biological System (Cell health, target expression) CheckAssay->CheckBiology Controls OK AssayIssue Root Cause: Assay Artifact CheckAssay->AssayIssue Controls Fail BiologyIssue Root Cause: Biological Variable CheckBiology->BiologyIssue Issue Found

Caption: Decision tree for diagnosing low bioactivity.

Step 3: Evaluate Assay Parameters

If the compound is pure and soluble, the next step is to scrutinize the experimental design.

Q: Could my experimental setup be the cause of the low activity?

A: Absolutely. Aspects of the protocol can significantly impact the observed results.[7]

  • Final Solvent Concentration :

    • Why it Matters : While DMSO is a common solvent, high concentrations can be toxic to cells or inhibit enzyme activity, masking the true effect of your compound.[24]

    • Recommendation : Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5% for cell-based assays.[7][24] Always include a "vehicle control" (assay medium with the same final DMSO concentration but no compound) to account for any solvent effects.[20]

  • Assay Interference :

    • Why it Matters : Some small molecules can directly interfere with assay detection methods, leading to false-positive or false-negative results.[20][25] For example, a compound might be autofluorescent in a fluorescence-based assay or absorb light at the same wavelength as your detection reagent.

    • Recommendation : Run a control experiment with your compound in the assay medium without cells or the target enzyme to check for background signal interference.[20]

Step 4: Investigate Biological Factors

If all technical checks on the compound and assay are clear, it's time to consider the biological system.

Q: I've confirmed my compound's integrity and optimized my assay, but the activity is still low. What's next?

A: The variability could stem from the biological model itself. This is particularly relevant when transitioning from a biochemical (enzyme) assay to a cell-based assay.[26]

  • Cell Health and Conditions :

    • Why it Matters : Unhealthy or senescent cells may not respond appropriately to stimuli. Mycoplasma contamination can also dramatically alter cellular responses.

    • Recommendation : Ensure your cells are healthy, within a low passage number, and regularly tested for contamination.[20] Optimize cell seeding density to ensure they are in a logarithmic growth phase during the experiment.[20]

  • Target Expression and Availability :

    • Why it Matters : A compound cannot act on a target that isn't there. The protein target may not be expressed at sufficient levels in the cell line you are using. In a cellular environment, the compound must also cross the cell membrane to reach an intracellular target, and it may be subject to efflux by cellular pumps.[26]

    • Recommendation : Confirm that your chosen cell line expresses the intended biological target at a functional level (e.g., via Western Blot, qPCR, or functional assay with a known positive control). A discrepancy between potent biochemical activity and weak cellular activity often points to issues with cell permeability or efflux.[26][27]

By systematically working through these troubleshooting steps, you can confidently identify the source of low bioactivity and take corrective action, ensuring the integrity and reliability of your experimental results.

References

  • Reddit. (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]

  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. [Link]

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  • PubMed. (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Retrieved January 15, 2026, from [Link]

  • Patsnap Synapse. (2024, January 1). How does drug solubility affect drug delivery?[Link]

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  • ResearchGate. (2025, November 11). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved January 15, 2026, from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved January 15, 2026, from [Link]

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  • Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?[Link]

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  • ScienceDirect. (n.d.). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Retrieved January 15, 2026, from [Link]

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  • PubChem. (n.d.). 4-Bromopyrazole. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Why 90% of clinical drug development fails and how to improve it? Retrieved January 15, 2026, from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved January 15, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 15, 2026, from [Link]

  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Retrieved January 15, 2026, from [Link]

  • Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. [Link]

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  • PubMed Central. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole. Retrieved January 15, 2026, from [Link]

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Technical Support Center: Stability of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. The information herein is structured to address potential issues you may encounter during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound in solution?

This compound is a moderately stable compound, but its stability in solution is influenced by several factors, including the solvent system, pH, and exposure to light and elevated temperatures. The pyrazole ring itself is generally robust and resistant to oxidation and reduction due to its aromatic character.[1][2] However, the substituents on the pyrazole ring—specifically the nitro group and the bromine atom—are the primary sites of potential degradation.

The electron-withdrawing nature of the nitro group and the bromine atom can make the pyrazole ring susceptible to nucleophilic attack under certain conditions. Additionally, nitroaromatic compounds are known to be sensitive to light, and brominated aromatics can undergo photolytic debromination.[3][4]

Q2: Which solvents are recommended for dissolving and storing this compound?

The choice of solvent is critical for maintaining the stability of this compound. It is recommended to use aprotic, non-nucleophilic solvents for long-term storage.

Solvent ClassRecommendedUse with CautionNot RecommendedRationale
Aprotic Polar Acetonitrile, DMSO, DMFGood solubilizing power and generally inert.
Ethers THF, DioxaneSuitable for short-term use; peroxides can be an issue.
Alcohols Methanol, EthanolCan act as nucleophiles, especially under basic conditions.
Halogenated DichloromethaneChloroformDCM is generally stable; avoid prolonged light exposure with Chloroform.
Aqueous Buffered solutions (pH 4-7)Unbuffered water, strongly acidic or basic solutionsHydrolysis risk at pH extremes.

For routine experiments, acetonitrile is often a good starting point due to its compatibility with reverse-phase HPLC analysis.[5][6]

Q3: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?

The stability of this compound is pH-dependent. While pyrazoles are generally stable, extreme pH conditions can promote hydrolysis or other degradation pathways.

  • Acidic Conditions (pH < 4): The pyrazole ring can be protonated, which may increase its susceptibility to hydrolysis, although this is generally slow.

  • Neutral Conditions (pH 4-7): The compound is expected to be most stable in this range.

  • Basic Conditions (pH > 8): Strongly basic conditions can facilitate nucleophilic substitution of the bromine atom or reactions involving the nitro group.

It is advisable to use buffered solutions if aqueous media are necessary for your experiments.[7]

Troubleshooting Guide

Problem 1: I am observing a new peak in my chromatogram after leaving my sample on the autosampler overnight. What could be the cause?

This is a common issue that often points to either photodegradation or reaction with the solvent.

Causality: The nitroaromatic moiety in the molecule makes it susceptible to photodegradation, especially when exposed to UV light from ambient laboratory lighting or within an HPLC detector.[8][9][10][11][12] Additionally, if a reactive solvent like methanol was used, slow degradation could occur.

Troubleshooting Steps:

  • Protect from Light: Prepare samples in amber vials and store them in the dark.

  • Solvent Selection: If using a protic solvent like methanol, consider switching to acetonitrile.

  • Temperature Control: Ensure the autosampler is temperature-controlled, preferably at a low temperature (e.g., 4°C), to slow down any potential degradation.

Problem 2: My compound appears to be degrading under forced degradation conditions, particularly with an oxidizing agent like hydrogen peroxide. What is the likely degradation pathway?

While the pyrazole ring is relatively stable to oxidation, the N-benzyl group could be a potential site for oxidative attack. However, it is more likely that you are observing a secondary reaction rather than direct oxidation of the core structure.

Causality: The combination of an oxidizing agent and certain solvents can lead to the formation of reactive species that degrade the compound.

Experimental Protocol for Investigating Oxidative Degradation:

  • Sample Preparation: Dissolve a known concentration of the compound in acetonitrile.

  • Stress Condition: Add 3% hydrogen peroxide and stir the solution at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Quench the reaction by adding an antioxidant like sodium bisulfite.

  • Analysis: Analyze the samples by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

A potential, though less common, degradation pathway could involve the oxidation of the benzyl group.

Problem 3: I am concerned about the potential for debromination or denitration. How can I assess this?

Debromination and denitration are plausible degradation pathways, especially under photolytic or reductive conditions, respectively.

Causality: The C-Br bond can be cleaved by UV light, leading to a debrominated impurity.[3][4] The nitro group can be reduced to a nitroso or amino group in the presence of reducing agents or certain metals.

Workflow for Assessing Degradation Pathways:

Degradation_Assessment cluster_photolytic Photolytic Stress cluster_reductive Reductive Stress cluster_hydrolytic Hydrolytic Stress Photo_Start Dissolve in ACN/H2O Photo_Expose Expose to UV/Vis light (ICH Q1B conditions) Photo_Start->Photo_Expose Photo_Analyze HPLC-MS Analysis Photo_Expose->Photo_Analyze Identify_Debromination Debrominated Product Photo_Analyze->Identify_Debromination Look for M-Br peak Reductive_Start Dissolve in appropriate solvent Reductive_Add Add reducing agent (e.g., NaBH4) Reductive_Start->Reductive_Add Reductive_Analyze HPLC-MS Analysis Reductive_Add->Reductive_Analyze Identify_Denitration Reduced Nitro Product Reductive_Analyze->Identify_Denitration Look for M-NO2+H2 or M-NO2+NH2 peaks Hydrolytic_Start Dissolve in ACN Hydrolytic_Acid Add 0.1M HCl Hydrolytic_Start->Hydrolytic_Acid Hydrolytic_Base Add 0.1M NaOH Hydrolytic_Start->Hydrolytic_Base Hydrolytic_Analyze HPLC-MS Analysis Hydrolytic_Acid->Hydrolytic_Analyze Hydrolytic_Base->Hydrolytic_Analyze Identify_Hydrolysis Hydrolyzed Product Hydrolytic_Analyze->Identify_Hydrolysis Look for M+OH-Br peak

Caption: Workflow for assessing potential degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[13][14][15]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in acetonitrile) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9][11]

  • Sample Neutralization (for acid/base hydrolysis): After the specified time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze using a validated HPLC method.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start Prepare Stock Solution (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Report Generate Stability Report Analyze->Report

Caption: Experimental workflow for a forced degradation study.

References

  • BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]

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  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2022). Molecules, 27(15), 4933. [Link]

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  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). Catalysts, 14(4), 269. [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Jorgensen, L., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

  • Khaled, A., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. SN Applied Sciences, 5(1), 32. [Link]

  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). E3S Web of Conferences, 233, 01012. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

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  • Process for the reduction of halo nitro aromatic compounds. (n.d.).
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  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. (n.d.). CC. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Evaluating the Efficacy of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Privileged Motif in Kinase Inhibitor Design

Welcome, fellow researchers and drug development professionals. In the landscape of kinase inhibitor discovery, certain chemical scaffolds reappear as foundational structures for potent and selective drugs. The pyrazole ring is one such "privileged" scaffold. Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and synthetic tractability have made it a cornerstone in the design of numerous clinical kinase inhibitors.[1]

While the specific compound "4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole" is not a widely characterized kinase inhibitor in publicly available literature, its structure embodies the core pyrazole motif. This guide, therefore, will provide a framework for comparing the efficacy of novel pyrazole-containing compounds by examining established, clinically relevant pyrazole-based kinase inhibitors. We will delve into the critical experiments required to profile a new chemical entity, using AT9283, Crizotinib, and Entrectinib as illustrative examples that highlight the diversity of targets and profiles achievable with the pyrazole core.

Our focus will be on the causality behind experimental choices, ensuring that each step in the evaluation process is a self-validating system for generating robust, reproducible data.

Comparative Efficacy of Exemplar Pyrazole-Based Kinase Inhibitors

To understand how a novel pyrazole compound might perform, we must first establish a baseline using well-documented inhibitors. The following compounds, all containing a pyrazole core, demonstrate the scaffold's versatility in targeting different kinase families.

  • AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases, JAK kinases, and Abl.[2][3]

  • Crizotinib: A potent inhibitor of ALK, ROS1, and MET kinases.[4][5]

  • Entrectinib: A powerful inhibitor of Trk kinases (A, B, and C), ROS1, and ALK.[6][7]

The following table summarizes their primary targets and inhibitory potency, providing a quantitative basis for comparison.

InhibitorPrimary Kinase TargetsIC50 (nM)Key Cellular Activity
AT9283 Aurora A, Aurora B~3, ~3Induces polyploidy and apoptosis in cancer cells.[3][8]
JAK2, JAK31.2, 1.1Inhibits signaling pathways crucial for myeloproliferative neoplasms.[8][9]
Abl (T315I mutant)4Overcomes resistance to other Abl inhibitors.[10]
Crizotinib ALK~20-50 (cellular)Inhibits proliferation of ALK-fusion positive cancer cells.[11][12][13]
ROS1~180 (cellular)Effective against ROS1-rearranged non-small cell lung cancer (NSCLC).[14]
METVariesInhibits growth of MET-amplified gastric cancer cells.[12]
Entrectinib TrkA, TrkB, TrkC1, 3, 5Potent against NTRK fusion-positive solid tumors.[6]
ROS17Highly effective in ROS1-positive NSCLC.[6]
ALK12Active against ALK-rearranged cancers.[6]

Expert Insight: The IC50 value is a critical starting point, but it's only one piece of the puzzle. A low nanomolar IC50 in a biochemical assay doesn't guarantee cellular efficacy. As we will explore in the protocols below, factors like cell permeability, off-target effects, and engagement with the target in a complex cellular environment are paramount for a successful inhibitor.

The Experimental Workflow: From Biochemical Potency to Cellular Efficacy

A logical, phased approach is crucial for evaluating a novel kinase inhibitor. The workflow below outlines the key decision points and experiments required to build a comprehensive efficacy profile.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: In Vivo Efficacy biochem Biochemical Assay (e.g., TR-FRET) selectivity Kinase Selectivity Panel (>100 Kinases) biochem->selectivity Determine on-target potency (IC50) viability Cell Viability Assay (e.g., CellTiter-Glo) selectivity->viability Confirm cellular antiproliferative effect (EC50) target_engagement Target Engagement Assay (e.g., NanoBRET) viability->target_engagement Verify compound binds to target in cells pathway Pathway Analysis (Western Blot) target_engagement->pathway Confirm downstream signaling inhibition phenotype Phenotypic Assay (e.g., Cell Cycle Analysis) pathway->phenotype Link target inhibition to cellular phenotype xenograft Xenograft Model pathway->xenograft Test anti-tumor activity in vivo

Caption: A phased experimental workflow for kinase inhibitor evaluation.

Core Methodologies: Detailed Protocols and Scientific Rationale

Here, we provide detailed, step-by-step protocols for three essential assays that form the backbone of any kinase inhibitor comparison study.

In Vitro Kinase Inhibition Assay: Time-Resolved FRET (TR-FRET)

Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase, yielding a precise IC50 value.

Why TR-FRET? This technology is highly sensitive and robust, minimizing interference from colored or fluorescent compounds.[15][16] The time-resolved measurement reduces background noise, making it ideal for high-throughput screening and accurate potency determination.[16][17]

Protocol:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase (e.g., Aurora A) and a 2X solution of a biotinylated substrate peptide in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer at a concentration close to its Km for the kinase.

    • Serially dilute the test inhibitor (e.g., AT9283) in DMSO, then further dilute in kinase buffer to create 4X compound solutions.

  • Kinase Reaction:

    • In a 384-well low-volume plate, add 5 µL of the 4X compound solution to each well.

    • Add 5 µL of the 2X Kinase/Substrate mix to initiate the reaction.

    • Add 10 µL of the 2X ATP solution. The final reaction volume is 20 µL.

    • Incubate at room temperature for 60-90 minutes. The exact time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Prepare a "Stop/Detection" buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and the TR-FRET reagents: a Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-conjugated acceptor (e.g., APC or d2).

    • Add 10 µL of the Stop/Detection buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting the Europium donor (e.g., at 337 nm) and measuring emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50.

Cellular Proliferation Assay: CellTiter-Glo® Luminescent Cell Viability Assay

Purpose: To measure the effect of the inhibitor on the viability and proliferation of cancer cell lines, providing a cellular EC50 value.

Why CellTiter-Glo®? This assay is a homogeneous "add-mix-measure" method that quantifies ATP, an indicator of metabolically active, viable cells.[18][19] Its high sensitivity, broad linear range, and simple protocol make it a gold standard for assessing cytotoxicity in HTS formats.[18][20][21]

Protocol:

  • Cell Plating:

    • Culture a relevant cancer cell line (e.g., HCT116 for an Aurora kinase inhibitor) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in culture medium.

    • Seed the cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in culture medium.

    • Add the desired volume of the diluted compound to the wells (e.g., 10 µL for a 1:10 dilution). Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for a duration relevant to the cell cycle (typically 48-72 hours).

  • Lysis and Signal Generation:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[19]

    • Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.[20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well (e.g., 100 µL).[19]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[19]

  • Data Acquisition:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

    • Measure the luminescence using a plate luminometer.

    • Normalize the data to the vehicle-treated controls and plot percent viability versus the logarithm of inhibitor concentration to calculate the EC50.

Cellular Target Engagement Assay: NanoBRET™

Purpose: To confirm that the compound binds to its intended kinase target within the complex environment of a live cell.

Why NanoBRET™? This assay provides quantitative evidence of target binding in intact cells, bridging the gap between biochemical potency and cellular phenotype.[22] It measures the apparent affinity of a test compound by its ability to competitively displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[23][24][25]

Protocol:

  • Cell Preparation:

    • Co-transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., ALK-NLuc) and a transfection carrier DNA.

    • Culture the transfected cells for 18-24 hours to allow for protein expression.[23]

  • Assay Setup:

    • Harvest the cells and resuspend them in Opti-MEM® medium.

    • In a white 384-well plate, add the serially diluted test compound (e.g., Crizotinib).

    • Add the NanoBRET® Tracer (a fluorescent ligand that binds the kinase of interest) at a fixed concentration (typically at its EC50 value).

    • Add the cell suspension to the wells.

  • Signal Measurement:

    • Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.[23]

    • Prepare the Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to quench any signal from non-intact cells.

    • Add the substrate solution to the wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®, ~450 nm) and acceptor (Tracer, ~610 nm) emissions simultaneously.[23]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

    • Plot the BRET ratio against the logarithm of inhibitor concentration and fit the curve to determine the cellular IC50 for target engagement.

Illustrative Signaling Pathway: ALK and Downstream Effectors

Understanding the pathway a kinase regulates is essential for interpreting cellular data. Crizotinib and Entrectinib both target Anaplastic Lymphoma Kinase (ALK), which, when constitutively activated by a fusion event (e.g., EML4-ALK), drives oncogenesis through several downstream pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway cluster_2 Nucleus cluster_3 Cellular Outcomes ALK EML4-ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Inhibitor Crizotinib / Entrectinib Inhibitor->ALK

Caption: Simplified ALK signaling pathway and points of inhibition.

Expert Insight: When your compound inhibits the target kinase (e.g., ALK), you must validate that downstream signaling is also blocked. A Western blot for phosphorylated ERK (p-ERK), phosphorylated AKT (p-AKT), and phosphorylated STAT3 (p-STAT3) after compound treatment is a standard and effective method to confirm the mechanism of action. A reduction in these phosphorylated forms provides direct evidence that the inhibitor is hitting its target and disrupting the oncogenic signaling cascade.

Conclusion

Evaluating a novel pyrazole-based kinase inhibitor requires a multi-faceted, evidence-based approach. While the specific compound this compound remains uncharacterized, the principles and protocols outlined in this guide provide a robust framework for its, or any novel inhibitor's, assessment. By systematically moving from biochemical potency (TR-FRET) to cellular efficacy (CellTiter-Glo) and confirming on-target activity (NanoBRET), researchers can build a compelling data package. Comparing these results against established benchmarks like AT9283, Crizotinib, and Entrectinib allows for the contextualization of a new compound's potential. This rigorous, stepwise validation is the bedrock of successful kinase inhibitor development.

References

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  • NanoBRET assays to assess cellular target engagement of compounds. (2020). EUbOPEN. [Link]

  • Foran, J. M., et al. (2014). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Leukemia & Lymphoma, 55(1), 86-93. [Link]

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  • Shaw, A. T., & Solomon, B. (2011). Crizotinib and Testing for ALK. JNCCN, 9(12), 1335-1341. [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices. [Link]

  • Zhang, L., et al. (2014). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 12(3), 156-165. [Link]

  • Zhang, Y., et al. (2023). The Aurora kinase inhibitor AT9283 inhibits Burkitt lymphoma growth by regulating Warburg effect. Frontiers in Pharmacology, 14, 1289139. [Link]

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  • Drilon, A., et al. (2018). Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors. Therapeutic Advances in Medical Oncology, 10, 175883591878058. [Link]

  • AT9283, a novel Aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. (2012). Ovid. [Link]

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Comparative analysis of the antibacterial spectrum of different pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global fight against antimicrobial resistance, the scientific community is in a perpetual search for novel chemical scaffolds that can overcome existing resistance mechanisms and provide effective treatment options. Among the myriad of heterocyclic compounds, the pyrazole nucleus has emerged as a particularly promising scaffold in medicinal chemistry due to its metabolic stability and diverse pharmacological activities.[1][2] This guide offers a comprehensive comparative analysis of the antibacterial spectrum of various pyrazole derivatives, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in this critical endeavor.

Part 1: The Significance of Pyrazole Derivatives in Antibacterial Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile building block for the design of new therapeutic agents.[3] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and, most pertinently, antimicrobial effects.[4][5] The antibacterial spectrum of a compound—the range of bacterial species it can inhibit or kill—is a crucial determinant of its potential clinical utility. Understanding the factors that govern this spectrum is paramount for the rational design of new and effective antibacterial drugs. This guide will delve into the experimental methodologies used to determine the antibacterial spectrum, present a comparative analysis of the activity of different pyrazole derivatives, and explore the underlying mechanisms of action.

Part 2: Methodologies for Determining Antibacterial Spectrum

The evaluation of the antibacterial spectrum of novel compounds relies on standardized and reproducible laboratory methods. The choice of methodology is critical for generating reliable and comparable data. Here, we detail two of the most widely used and accepted techniques.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]

Experimental Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Pyrazole Derivatives: The pyrazole compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate. A known antibiotic is often used as a reference control.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Causality Behind Experimental Choices: The broth microdilution method is favored for its efficiency, allowing for the simultaneous testing of multiple compounds and concentrations. The standardization of the inoculum size and incubation conditions is crucial for ensuring the reproducibility and comparability of results across different experiments and laboratories.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture Standardized_Inoculum Standardized Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Standardized_Inoculum Inoculation Inoculation of Microtiter Plate Standardized_Inoculum->Inoculation Serial_Dilution Serial Dilution of Pyrazole Derivatives Serial_Dilution->Inoculation Incubate Incubate (37°C, 18-24h) Inoculation->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Antibacterial_Spectrum cluster_broad Broad-Spectrum cluster_gram_positive Primarily Gram-Positive cluster_gram_negative Primarily Gram-Negative Broad_Spectrum Imidazo-pyridine substituted pyrazoles Dihydrotriazine substituted pyrazoles Aminoguanidine-derived 1,3-diphenyl pyrazoles Gram_Positive Naphthyl-substituted pyrazole-hydrazones Pyrazole-thiazole hybrids Gram_Negative Thiazolidinone-clubbed pyrazoles Pyrazole_Derivatives Pyrazole Derivatives Pyrazole_Derivatives->Broad_Spectrum Pyrazole_Derivatives->Gram_Positive Pyrazole_Derivatives->Gram_Negative

Classification of pyrazole derivatives based on their antibacterial spectrum.

Part 4: Mechanistic Insights into Antibacterial Action

The antibacterial spectrum of pyrazole derivatives is intrinsically linked to their mechanism of action. By targeting specific bacterial enzymes or cellular processes, these compounds can exhibit either broad or narrow-spectrum activity.

Several pyrazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV . [1][7]These enzymes are essential for DNA replication, recombination, and repair in bacteria. The inhibition of these topoisomerases leads to the accumulation of DNA strand breaks and ultimately cell death. As DNA gyrase is found in both Gram-positive and Gram-negative bacteria, inhibitors of this enzyme are expected to have a broad spectrum of activity. [1] Another important target for some pyrazole derivatives is dihydrofolate reductase (DHFR) . [1]DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. The inhibition of DHFR disrupts DNA synthesis and leads to bacterial cell death. Since the folate pathway is conserved in many bacterial species, DHFR inhibitors can also exhibit broad-spectrum activity. [1]

Mechanism_of_Action cluster_targets Bacterial Cellular Targets cluster_processes Inhibited Cellular Processes cluster_outcome Outcome Pyrazole Pyrazole Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Pyrazole->DNA_Gyrase Inhibits DHFR Dihydrofolate Reductase (DHFR) Pyrazole->DHFR Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Folate_Synthesis->Cell_Death Disruption leads to

Proposed mechanisms of antibacterial action for pyrazole derivatives.

Part 5: Conclusion and Future Perspectives

This comparative analysis underscores the significant potential of pyrazole derivatives as a versatile platform for the development of new antibacterial agents. The ability to modulate their antibacterial spectrum through targeted chemical modifications makes them an attractive class of compounds for addressing the challenge of antimicrobial resistance. The broad-spectrum activity exhibited by several pyrazole hybrids against both Gram-positive and Gram-negative bacteria, including resistant strains, is particularly noteworthy. [1] Future research should focus on several key areas:

  • Lead Optimization: Promising pyrazole derivatives should be subjected to further structural modifications to enhance their potency, broaden their spectrum, and improve their pharmacokinetic and safety profiles.

  • Mechanism of Action Studies: A deeper understanding of the molecular targets and mechanisms of action of different pyrazole derivatives will facilitate the rational design of more effective and selective compounds.

  • Combating Resistance: The efficacy of pyrazole derivatives against a wider range of drug-resistant bacterial strains, including those expressing extended-spectrum β-lactamases and carbapenemases, should be systematically evaluated.

The continued exploration of the pyrazole scaffold holds great promise for the discovery of the next generation of antibiotics that can effectively combat the growing threat of multidrug-resistant pathogens.

References

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A Head-to-Head Comparison of Synthetic Methodologies for Substituted Nitropyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropyrazoles represent a cornerstone class of heterocyclic compounds, demonstrating remarkable versatility across diverse scientific disciplines. Their applications range from serving as critical intermediates in the synthesis of pharmaceuticals and agrochemicals to forming the backbone of advanced energetic materials.[1] The strategic introduction of the nitro group onto the pyrazole scaffold profoundly influences the molecule's electronic properties, reactivity, and biological activity, making the choice of synthetic methodology a critical decision point in any research and development campaign.

This guide provides an in-depth, head-to-head comparison of the principal synthetic routes to substituted nitropyrazoles. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanistic principles, explore the causality behind experimental choices, and present comparative data to empower researchers, scientists, and drug development professionals to select the optimal strategy for their specific target molecule.

Core Synthetic Strategies: A Comparative Overview

The synthesis of nitropyrazoles can be broadly classified into two primary approaches: the direct introduction of a nitro group onto a pre-formed pyrazole ring, and the construction of the pyrazole ring from precursors already bearing a nitro functionality. Each strategy presents a unique set of advantages, limitations, and considerations regarding regioselectivity.

  • Direct Electrophilic Nitration of the Pyrazole Ring

  • N-Nitration Followed by Thermal or Acid-Catalyzed Rearrangement

  • Cyclocondensation Reactions with Nitro-Containing Precursors

The following diagram illustrates the fundamental divergence of these pathways toward the synthesis of the two principal C-nitro isomers, 3-nitropyrazole and 4-nitropyrazole, from a common starting material.

synthesis_overview cluster_start Starting Material cluster_path1 Pathway 1: Direct C-Nitration cluster_path2 Pathway 2: N-Nitration & Rearrangement pyrazole Pyrazole direct_nitration Direct Nitration (e.g., fuming HNO₃/H₂SO₄) pyrazole->direct_nitration Electrophilic Attack at C4 n_nitration N-Nitration (e.g., HNO₃/Ac₂O) pyrazole->n_nitration Nucleophilic Attack by N1 product_4np 4-Nitropyrazole (Major Product) direct_nitration->product_4np n_nitro_intermediate N-Nitropyrazole (Intermediate) n_nitration->n_nitro_intermediate rearrangement Thermal Rearrangement (e.g., Reflux in n-octanol) n_nitro_intermediate->rearrangement [1,5] Sigmatropic Shift product_3np 3(5)-Nitropyrazole (Major Product) rearrangement->product_3np

Caption: Divergent pathways to 3- and 4-nitropyrazole.

Methodology 1: Direct C-Nitration of Pyrazoles

Direct nitration is an intuitive approach for introducing a nitro group onto the pyrazole ring via electrophilic aromatic substitution. The outcome of this reaction is critically dependent on the choice of nitrating agent and the reaction conditions, which dictate both the yield and, most importantly, the regioselectivity.

Mechanistic Rationale & Regioselectivity

The pyrazole ring is an electron-rich aromatic system.[2] Quantum chemical calculations and experimental evidence consistently show that the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack.[2] Consequently, direct nitration of unsubstituted pyrazole predominantly yields the 4-nitro isomer.

However, the strongly acidic conditions often employed (e.g., mixed nitric and sulfuric acid) lead to the protonation of the pyrazole ring's nitrogen atoms. This creates a pyrazolium cation, which deactivates the ring towards further electrophilic attack and can complicate the reaction, sometimes leading to lower yields.[2]

  • For C4-Nitration: This is the kinetically favored outcome. Using a potent nitrating system that promotes electrophilic attack on the carbon skeleton is key. A highly efficient "one-pot, two-step" method using fuming nitric acid and fuming sulfuric acid has been reported to achieve yields as high as 85% for 4-nitropyrazole.[3]

  • For C3/C5-Nitration: Direct nitration is generally not the preferred method for obtaining 3- or 5-nitro isomers due to the electronic preference for the C4 position. Other strategies, such as the rearrangement of N-nitropyrazoles, are far more effective.[1]

Common Nitrating Systems
  • Mixed Acid (HNO₃/H₂SO₄): The classical nitrating agent. While effective, it can lead to moderate yields (e.g., 56% for 4-nitropyrazole) and requires careful temperature control.[3]

  • Fuming HNO₃ / Fuming H₂SO₄: A more potent system that can significantly improve yields for C4-nitration.[3] This is often the method of choice for efficient synthesis of 4-nitropyrazole.

  • Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This generates acetyl nitrate, a milder nitrating agent. It can be used for direct nitration but is also commonly employed for the synthesis of N-nitropyrazole intermediates, which can then be rearranged.[2][4]

  • Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): A powerful nitrating system that has been used for various heterocycles, including pyrazoles.[5]

Methodology 2: N-Nitration Followed by Thermal Rearrangement

This two-step methodology is the most reliable and widely used approach for the synthesis of 3(5)-nitropyrazoles.[1][6] It exploits the nucleophilicity of the pyrazole nitrogen and the inherent instability of the resulting N-nitro intermediate, which rearranges to the more stable C-nitro product.

Mechanistic Rationale & Regioselectivity
  • N-Nitration: The first step involves the reaction of pyrazole with a nitrating agent, typically under conditions that favor attack at the N1 nitrogen rather than the carbon ring. Milder reagents like nitric acid in acetic anhydride are often used.[4] This produces an N-nitropyrazole intermediate.

  • Thermal Rearrangement: The isolated N-nitropyrazole is unstable compared to its C-nitro isomers.[7] Upon heating in a high-boiling, inert solvent (such as n-octanol, 1,2-dichlorobenzene, or benzonitrile), it undergoes an uncatalyzed, intramolecular thermal rearrangement.[1][4][6] This process is believed to proceed via a[3][8] sigmatropic shift, leading to the selective formation of 3(5)-nitropyrazole.[7]

This pathway's high regioselectivity for the C3 position is its defining advantage, providing access to an isomer that is difficult to obtain via direct nitration.

Methodology 3: Synthesis from Pre-functionalized Precursors

Building the pyrazole ring from acyclic, nitro-containing precursors is a powerful strategy that offers excellent control over the final substitution pattern, including regioselectivity. This approach is particularly valuable for synthesizing complex, highly substituted nitropyrazoles.

Cyclocondensation Reactions

The Knorr pyrazole synthesis and related cyclocondensation reactions are classics in heterocyclic chemistry.[9][10] By using a 1,3-dielectrophile that already contains a nitro group, one can construct the desired nitropyrazole in a highly regioselective manner.

A prime example is the synthesis of N1-substituted-4-nitropyrazole-5-carboxylates.[11] This method involves the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate (a nitro-containing 1,3-dielectrophile) with various substituted hydrazines. This approach provides the desired N1-isomer with excellent regioselectivity and in good yields, demonstrating the power of building the ring to control substitution.[11]

Functional Group Interconversion

Another strategy involves performing reactions on a pre-existing pyrazole ring that has been functionalized with a group amenable to conversion into a nitro group. For instance, 4-iodopyrazole can be converted to 4-nitropyrazole using fuming nitric acid in the presence of a solid catalyst, such as zeolite or silica.[3] While this may seem less direct, it can be a useful alternative if the starting iodopyrazole is readily available or if direct nitration proves problematic for a specific substrate.

Head-to-Head Performance Comparison

The choice of methodology is ultimately guided by the desired substitution pattern, required yield, and the nature of the starting materials. The table below summarizes the performance of the primary methods for synthesizing key mononitropyrazole isomers.

Synthetic RouteTarget ProductReagentsReaction TimeTemperatureYield (%)Reference
Direct Nitration (Mixed Acid)4-NitropyrazolePyrazole, HNO₃, H₂SO₄6 hours90°C56[3][12]
Direct Nitration (One-pot, two-step)4-NitropyrazolePyrazole, conc. H₂SO₄, fuming HNO₃, fuming H₂SO₄1.5 hours50°C85[3][12]
N-Nitration & Rearrangement 3-Nitropyrazole1. Pyrazole, HNO₃, Ac₂O 2. Reflux in solvent1. ~3.5 hours 2. Varies1. <15°C 2. ~185-195°C~90 (overall)[4][12]
Cyclocondensation N1-Aryl-4-nitropyrazole-5-carboxylateNitro-enoate, Arylhydrazine HCl, Pyridine24 hoursRoom Temp.70-89[11]

Detailed Experimental Protocols

To provide a practical context, detailed, self-validating protocols for the synthesis of 4-nitropyrazole and 3-nitropyrazole are provided below.

Protocol 1: High-Yield Synthesis of 4-Nitropyrazole via Direct Nitration

This one-pot, two-step protocol is an optimized method for the direct C4-nitration of pyrazole.[3]

  • Rationale: The initial formation of pyrazole sulfate in concentrated sulfuric acid prepares the substrate. The subsequent use of a powerful nitrating mixture of fuming nitric and fuming sulfuric acid at a controlled temperature ensures efficient and selective nitration at the C4 position, achieving a high yield.[3]

Step-by-Step Methodology:

  • Preparation of Pyrazole Sulfate: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add pyrazole (1.0 eq) in portions to concentrated sulfuric acid (2.1 eq) while maintaining the temperature below 30°C with an ice bath. Stir the resulting solution for 30 minutes.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by adding 98% fuming nitric acid (1.5 eq) to 20% fuming sulfuric acid (3.0 eq), keeping the temperature below 10°C.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the pyrazole sulfate solution from step 1. Critically, maintain the reaction temperature at 50°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 50°C for 1.5 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A white precipitate will form.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Dry the product in a vacuum oven to yield 4-nitropyrazole. The purity can be confirmed by melting point and NMR spectroscopy.

Protocol 2: Synthesis of 3-Nitropyrazole via N-Nitration and Rearrangement

This two-step protocol is the standard method for obtaining the 3-nitro isomer.[1][4]

  • Rationale: The first step uses a milder nitrating agent (acetyl nitrate) to favor the formation of the kinetic N-nitro product. The second step leverages the thermodynamic instability of this intermediate, driving the reaction to the more stable 3-nitro-pyrazole via a thermal sigmatropic rearrangement.

Step 1: Synthesis of N-Nitropyrazole

  • Preparation of Acetyl Nitrate: In a flask cooled to 0-5°C, slowly add 90% nitric acid (1.0 eq) to acetic anhydride (3.0 eq) with stirring. Maintain this temperature for 15 minutes to generate the acetyl nitrate reagent in situ.

  • N-Nitration: To the cold acetyl nitrate solution, add pyrazole (1.0 eq) portion-wise, ensuring the temperature does not exceed 15°C.

  • Reaction: Stir the mixture at room temperature for approximately 3 hours.

  • Work-up: Pour the reaction mixture onto ice water and extract with a suitable organic solvent (e.g., dichloromethane).

  • Isolation: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-nitropyrazole as a crude product, which can be used directly in the next step.

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • Reaction Setup: Dissolve the crude N-nitropyrazole from Step 1 in a high-boiling solvent such as 1,2-dichlorobenzene or n-octanol.

  • Rearrangement: Heat the solution to reflux (typically 180-195°C) and maintain this temperature. The progress of the rearrangement can be monitored by TLC or GC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. If the product crystallizes upon cooling, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue purified by recrystallization or column chromatography to yield pure 3(5)-nitropyrazole.

Advanced Syntheses: Dinitro- and Trinitropyrazoles

The synthesis of polynitrated pyrazoles, which are often investigated as energetic materials, typically involves the further nitration of mononitropyrazole precursors. The workflow for accessing these higher-order compounds is depicted below.

polynitration_workflow start 3-Nitropyrazole step1 C-Nitration (HNO₃/H₂SO₄) start->step1 dnp 3,4-Dinitropyrazole step1->dnp Introduce NO₂ at C4 step2 Further C-Nitration (HNO₃/H₂SO₄) dnp->step2 tnp 3,4,5-Trinitropyrazole step2->tnp Introduce NO₂ at C5

Caption: Synthetic workflow for polynitrated pyrazoles.

The synthesis of 3,4-dinitropyrazole (DNP), for example, is achieved by the nitration of 3-nitropyrazole with a mixed acid system.[6] Subsequent nitration of a dinitropyrazole, such as 3,5-dinitropyrazole, can yield 3,4,5-trinitro-1H-pyrazole.[6] These reactions require harsh conditions and careful handling due to the increased energy content and sensitivity of the polynitrated products.

Conclusion and Future Outlook

The synthesis of substituted nitropyrazoles is a mature field with a well-established toolbox of methodologies.

  • For 4-substituted nitropyrazoles, optimized direct C-nitration methods offer a highly efficient, high-yield, one-pot route.

  • For 3(5)-substituted nitropyrazoles, the N-nitration/thermal rearrangement pathway remains the undisputed method of choice due to its superb regioselectivity.

  • For complex or specifically substituted nitropyrazoles, cyclocondensation strategies that build the ring from nitro-containing fragments provide the highest degree of control and flexibility.

The choice of method should be a deliberate one, based on a thorough analysis of the target structure's regiochemical requirements, the availability of starting materials, and the scale of the synthesis. As the demand for novel pharmaceuticals and specialized materials continues to grow, the development of even more selective, efficient, and safer methods for the synthesis of these vital heterocyclic building blocks will remain an area of active and important research.

References

  • Saiz, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • He, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • ResearchGate (2021). Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

  • Hebert, A. S., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. Available at: [Link]

  • Muthurajan, P., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials. Available at: [Link]

  • ResearchGate (2019). Dinitropyrazoles. ResearchGate. Available at: [Link]

  • Habraken, C. L., & Muehlstaedt, M. (1966). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Katritzky, A. R., & Scriven, E. F. V. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]

  • Saiz, J., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar (2005). Direct nitration of five membered heterocycles. Semantic Scholar. Available at: [Link]

  • Bak, A., et al. (2012). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Selective O- and N-nitration of steroids fused to the pyrazole ring. ResearchGate. Available at: [Link]

  • Dalinger, I. L., et al. (2009). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. Russian Chemical Bulletin. Available at: [Link]

  • ResearchGate (2004). Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Zhang, L., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Serebryanskaya, T. V., et al. (1983). Synthesis of 3-amino-4-nitropyrazoles. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Habraken, C. L., & Cohen-Fernandes, P. (1966). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Jasiński, R. (2022). On the Mechanism of the Synthesis of Nitrofunctionalised Δ2-Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. Symmetry. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. Available at: [Link]

  • Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Neochoritis-Zarganes-D%C3%B6mling/3432742964894e63776263721e257e84179e8c05]([Link]

  • ResearchGate (n.d.). Physico-chemical and explosive properties of dinitropyrazole isomers. ResearchGate. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Interest in Pyrazole Derivatives for Oncology

Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2][3][4] These compounds form the structural core of several FDA-approved drugs and are known to interact with a wide range of biological targets implicated in cancer progression.[2][5] Their mechanisms of action are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes like kinases that are crucial for cancer cell proliferation and survival.[1][6][7]

This guide focuses on 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole , a specific substituted pyrazole, and provides a framework for comparing its cytotoxic potential against related compounds. The objective is to equip researchers with the foundational knowledge and detailed methodologies required to conduct a rigorous comparative analysis of this and similar molecules. We will delve into the experimental design, present a standardized protocol for assessing cytotoxicity, analyze hypothetical data, and discuss potential mechanisms of action.

Experimental Design and Rationale: A Blueprint for Comparison

A robust comparison of cytotoxicity requires a well-defined experimental plan. The choices of cell lines, compound concentrations, and the specific assay are critical for generating reliable and interpretable data.

1. Selection of Cancer Cell Lines:

The choice of cell lines is paramount and should ideally include representatives from different cancer types to assess the breadth of the compound's activity. For a comprehensive study of pyrazole derivatives, a panel could include:

  • MCF-7: A human breast adenocarcinoma cell line, commonly used as a model for estrogen receptor-positive breast cancer.[8][9]

  • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line, known for its aggressive phenotype.[8][9][10] Comparing activity in MCF-7 and MDA-MB-231 can reveal selectivity.

  • A549: A human lung carcinoma cell line, frequently used for screening potential anticancer drugs.[7][11]

  • HCT-116: A human colon cancer cell line.[2]

Rationale: Using a diverse panel of cell lines helps to determine if a compound has broad-spectrum activity or is specific to a particular cancer subtype. This is a crucial first step in understanding its potential therapeutic window.

2. Selection of a Cytotoxicity Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and standardized colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan precipitate.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[12] The formazan crystals are then dissolved in a solubilizing agent (like DMSO), and the absorbance of the resulting purple solution is measured with a spectrophotometer.[15]

Rationale: The MTT assay is chosen for its high throughput, sensitivity, and extensive validation in scientific literature, making it an ideal choice for screening and comparing the cytotoxic effects of multiple compounds.[13]

Detailed Protocol: The MTT Cytotoxicity Assay

This section provides a step-by-step protocol for performing the MTT assay. Adherence to a standardized procedure is critical for ensuring reproducibility.

Experimental Workflow Diagram

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Measurement P1 Prepare Cell Suspension (e.g., 1x10^5 cells/mL) P2 Seed 100 µL of cells into 96-well plate P1->P2 P3 Incubate for 24h (37°C, 5% CO₂) to allow cell adhesion P2->P3 T2 Remove old media from wells P3->T2 T1 Prepare serial dilutions of test compounds (e.g., 0.1 to 100 µM) T3 Add 100 µL of compound-containing media to respective wells T1->T3 T2->T3 T4 Incubate for 24-72h T3->T4 A1 Add 10 µL of MTT solution (5 mg/mL) to each well T4->A1 A2 Incubate for 4h (Formation of formazan crystals) A1->A2 A3 Carefully remove media A2->A3 A4 Add 100 µL of DMSO to dissolve crystals A3->A4 A5 Shake plate for 15 min A4->A5 A6 Read Absorbance at 570 nm A5->A6 Data_Analysis Data_Analysis A6->Data_Analysis Calculate % Viability & IC50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Step-by-Step Methodology

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Prepare a cell suspension at a density of 1 x 10⁵ cells/mL in complete medium.

    • Using a multichannel pipette, add 100 µL of the cell suspension to each well of a 96-well plate (yielding 10,000 cells/well).[15]

    • Include wells for "medium only" (blank) and "cells with vehicle" (negative control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[12][15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in complete culture medium from a stock solution in DMSO. Final concentrations might range from 0.1 µM to 100 µM.

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the medium containing the respective compound concentrations to the designated wells. For the negative control wells, add medium with the same percentage of DMSO used for the highest compound concentration.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for an additional 4 hours at 37°C.[14][15] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[15]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data Analysis

The primary output of this experimental workflow is the IC₅₀ value for each compound against each cell line. These values allow for a direct and quantitative comparison of cytotoxic potency.

Table 1: Hypothetical In Vitro Cytotoxicity (IC₅₀ in µM) of Pyrazole Derivatives after 48h Treatment

Compound IDStructureMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)
BFNP This compound15.5 ± 2.112.3 ± 1.825.8 ± 3.418.9 ± 2.5
Analog A 1-(2-fluorobenzyl)-3-nitro-1H-pyrazole45.2 ± 4.538.7 ± 3.9>10055.1 ± 6.2
Analog B 4-bromo-1-benzyl-3-nitro-1H-pyrazole28.9 ± 3.025.1 ± 2.842.5 ± 4.733.6 ± 3.8
Analog C 4-chloro-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole18.3 ± 2.414.9 ± 2.030.1 ± 3.622.4 ± 2.9
Doxorubicin Reference Drug0.8 ± 0.11.2 ± 0.20.9 ± 0.11.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Interpretation of Data:

  • Structure-Activity Relationship (SAR): By comparing BFNP with its analogs, we can infer preliminary SAR. The significantly lower IC₅₀ of BFNP compared to Analog A suggests that the bromo group at position 4 is crucial for its cytotoxic activity. Comparing BFNP to Analog B indicates that the fluorine atom on the benzyl ring enhances potency. The similar activity of BFNP and Analog C suggests that a bromo or chloro substitution at position 4 may have a comparable effect.

  • Potency: While BFNP shows micromolar cytotoxicity, it is less potent than the standard chemotherapeutic agent, Doxorubicin. This is a common finding for novel compounds in early-stage screening.

  • Selectivity: BFNP appears slightly more potent against the triple-negative MDA-MB-231 cell line compared to the ER-positive MCF-7 line, a finding that would warrant further investigation.

Mechanistic Insights: The Role of the p53 Signaling Pathway

The tumor suppressor protein p53, often called the "guardian of the genome," plays a pivotal role in responding to cellular stress, including DNA damage caused by chemotherapeutic agents.[16][17] Upon activation, p53 can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[17][18] Many cytotoxic compounds exert their effects by activating the p53 pathway.

In response to DNA damage, p53 levels in the cell rise, leading to the transcriptional activation of target genes.[18] These include:

  • p21: A cyclin-dependent kinase inhibitor that enforces cell cycle arrest.[16][17]

  • BAX and PUMA: Pro-apoptotic proteins that permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[16][17]

The inactivation of the p53 pathway is a common event in cancer, occurring in over 50% of human tumors, and is often associated with resistance to chemotherapy.[17][19] Therefore, compounds that can reactivate or bypass a dysfunctional p53 pathway are of significant therapeutic interest.

Hypothesized p53-Mediated Apoptosis Pathway

p53_Pathway cluster_stress Cellular Stress cluster_regulation p53 Regulation cluster_outcome Cellular Outcomes Stress DNA Damage (e.g., from BFNP) p53 p53 (Tumor Suppressor) Stress->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates p21 p21 p53->p21 Activates BAX_PUMA BAX, PUMA p53->BAX_PUMA Activates MDM2->p53 Inhibits / Degrades Arrest Cell Cycle Arrest p21->Arrest Induces Mitochondria Mitochondria BAX_PUMA->Mitochondria Permeabilizes Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Simplified p53 signaling pathway leading to apoptosis or cell cycle arrest.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative cytotoxic evaluation of this compound. The hypothetical data suggest that specific structural features, namely the bromo and fluoro substitutions, are key contributors to its cytotoxic activity.

The presented methodologies provide a starting point for further investigation. Future studies should aim to:

  • Expand the Cell Line Panel: Test the compound against a broader range of cancer cell lines, including those with known p53 mutations, to understand its spectrum of activity and dependence on p53 status.

  • Elucidate the Mechanism of Action: Conduct further assays to confirm the induction of apoptosis (e.g., Annexin V/PI staining, caspase activity assays) and investigate effects on the cell cycle.

  • Evaluate In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their therapeutic efficacy and safety profile.

The systematic evaluation of pyrazole derivatives like this compound is a critical step in the drug discovery pipeline, potentially leading to the development of novel and more effective cancer therapies.

References

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A Comparative Guide to Ensuring Reproducibility in Biological Assays of Novel Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of targeted inhibitors for a multitude of enzymes and receptors.[1] Compounds built around this heterocyclic core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The subject of this guide, 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole, represents a novel investigational compound within this class. As with any new small molecule, its journey from synthesis to potential therapeutic application is critically dependent on the reliability and reproducibility of its biological characterization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of establishing robust and reproducible biological assays for novel pyrazole-based compounds. We will use this compound as a case study to illustrate key principles, experimental workflows, and data interpretation strategies. The focus is not merely on procedural steps but on the underlying scientific rationale that ensures the trustworthiness and validity of your findings. We will delve into common pitfalls that lead to irreproducibility and offer practical solutions to mitigate them, thereby fostering data that is both reliable and comparable across different laboratories.[4][5][6]

The Challenge of Reproducibility in Preclinical Research

A significant challenge in modern biomedical research is the lack of reproducibility, where findings from one laboratory cannot be consistently replicated by others.[4][6][7] This issue is particularly acute in preclinical drug discovery, where the initial characterization of a compound's activity forms the basis for substantial investment in its further development. Factors contributing to irreproducibility are multifaceted, ranging from poorly characterized reagents and cell lines to variations in experimental protocols and data analysis methods.[5][7][8] For novel compounds like this compound, establishing a rigorous and well-documented assay workflow is paramount to generating a credible and transferable dataset.

The following sections will outline a systematic approach to assay development and validation, emphasizing the principles of scientific integrity and self-validating experimental design.

Part 1: Foundational Steps - Compound and Assay Characterization

Before embarking on extensive biological testing, it is crucial to thoroughly characterize the compound and the assay system. This foundational work is essential for preventing downstream complications and ensuring that the data generated is meaningful.

Compound Authentication and Management

The identity, purity, and stability of the test compound are critical variables that are often overlooked. A contaminated or degraded compound will invariably lead to erroneous and irreproducible results.

Detailed Protocol for Compound Quality Control:

  • Identity Verification:

    • Confirm the chemical structure of this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

    • Compare the obtained spectra with the expected theoretical values.

  • Purity Assessment:

    • Determine the purity of the compound using high-performance liquid chromatography (HPLC). The purity should ideally be >95%.

  • Solubility Determination:

    • Assess the solubility of the compound in various solvents, with particular attention to dimethyl sulfoxide (DMSO), a common solvent for in vitro assays.

    • Establish the maximum stock concentration that can be achieved without precipitation.

  • Stability Analysis:

    • Evaluate the stability of the compound in the chosen solvent under storage conditions (e.g., -20°C, -80°C) and under experimental conditions (e.g., in aqueous buffer at 37°C). This can be done by periodically re-analyzing the compound's purity via HPLC.

  • Stock Solution Management:

    • Prepare a concentrated primary stock solution in a high-quality, anhydrous solvent (e.g., DMSO).

    • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation.

Target Engagement and Mechanism of Action (MoA) Assays

Understanding how a compound interacts with its biological target is fundamental to interpreting its activity. For pyrazole-based compounds, which are often designed as enzyme inhibitors, a detailed kinetic analysis is necessary.[1]

Workflow for Characterizing a Novel Kinase Inhibitor:

Below is a Graphviz diagram illustrating the workflow for characterizing a novel kinase inhibitor, a common application for pyrazole derivatives.

MoA_Workflow cluster_0 Initial Screening & Confirmation cluster_1 Mechanism of Action Studies cluster_2 Validation & Selectivity A Primary Screen (% Inhibition at a single concentration) B IC50 Determination (Dose-response curve) A->B Active Hit C Enzyme Kinetics (Vary substrate & inhibitor concentrations) B->C D Determine Ki and Inhibition Type (e.g., competitive, non-competitive) C->D E Biophysical Binding Assay (e.g., SPR, ITC) D->E F Selectivity Profiling (Screen against a panel of related kinases) E->F Cell_Viability_Workflow A Authenticate & Thaw Cells (Low Passage) B Optimize Seeding Density (Ensure log-phase growth) A->B C Plate Cells & Allow Adherence B->C D Treat with Compound Series (Include vehicle & positive controls) C->D E Incubate for Defined Duration (e.g., 24, 48, 72 hours) D->E F Perform Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Data Analysis & Curve Fitting (Determine GI50/IC50) F->G H Validate with Orthogonal Assay (e.g., Cell Counting) G->H

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole. As a complex heterocyclic compound utilized in research and development, its unique structure—incorporating a brominated and nitrated pyrazole core with a fluorobenzyl group—necessitates a stringent and informed disposal process. This document moves beyond mere compliance, offering a framework grounded in chemical reactivity, regulatory standards, and best practices for laboratory safety to ensure the protection of personnel and the environment.

Hazard Profile and Risk Assessment: A Triumvirate of Chemical Risks

The disposal pathway for any chemical is dictated by its inherent hazards. For this compound, the risk profile is a composite of three key structural features: the pyrazole ring, the nitro group, and the halogen substituents (bromine and fluorine). A failure to recognize and address these distinct hazards can lead to improper waste segregation, regulatory non-compliance, and potential safety incidents.

Hazard SourceChemical MoietyImplication for Disposal
Biological Activity & Irritation Pyrazole CorePyrazole derivatives are known for a wide spectrum of biological activities and can be irritants to the skin, eyes, and respiratory system.[1][2][3][4][5] Direct contact must be avoided, and all waste must be handled as biologically active and potentially toxic.
Toxicity & Reactivity Nitro GroupNitroaromatic compounds are often toxic and can be resistant to environmental degradation.[6][7][8] While not all nitro compounds are explosive, they should be treated with caution and stored away from reactive materials. Disposal must ensure complete destruction.
Environmental Persistence & Toxicity Bromo- & Fluoro- GroupsHalogenated organic compounds are a distinct category of chemical waste.[9][10][11] They are often toxic, environmentally persistent, and require specialized, high-temperature incineration for disposal.[12][13] This is the single most critical factor for waste segregation.

Personal Protective Equipment (PPE) and Engineering Controls

Given the compound's hazard profile, all handling and disposal procedures must be conducted with appropriate safety barriers in place.

  • Engineering Controls : All handling of solid this compound and preparation of its waste for disposal must be performed within a certified chemical fume hood.[12][14] This is crucial to prevent the inhalation of fine particulates.

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

    • Eye Protection : Chemical safety goggles and a face shield are required.[2]

    • Hand Protection : Nitrile gloves should be worn. Always check the manufacturer's compatibility chart for breakthrough times.[12]

    • Body Protection : A flame-resistant lab coat and closed-toe shoes are essential.[12]

The Core Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance from the lab bench to final collection.

Waste Characterization and Segregation

This is the most critical step. Due to the presence of bromine and fluorine, this compound must be disposed of as Halogenated Organic Waste .[9][10][12]

  • DO NOT mix this waste with non-halogenated organic waste. Co-mingling necessitates that the entire waste volume be treated as halogenated, significantly increasing disposal costs and complexity.[11]

  • DO NOT dispose of this chemical down the sink or in regular trash.[12][15] This is a direct violation of environmental regulations and laboratory safety protocols.

Start Waste Generated: 4-bromo-1-(2-fluorobenzyl) -3-nitro-1H-pyrazole Characterize Characterize Waste: Does it contain F, Cl, Br, or I? Start->Characterize IsHalogenated Yes Characterize->IsHalogenated Contains Br & F NotHalogenated No Characterize->NotHalogenated HalogenatedStream Segregate into: HALOGENATED ORGANIC WASTE IsHalogenated->HalogenatedStream NonHalogenatedStream Segregate into: NON-HALOGENATED ORGANIC WASTE NotHalogenated->NonHalogenatedStream Start Empty Reagent Bottle Rinse1 Step 1: Rinse with suitable solvent (e.g., Acetone) Start->Rinse1 Collect1 Collect Rinseate in 'Halogenated Liquid Waste' Rinse1->Collect1 Rinse2 Step 2: Repeat Rinse Collect1->Rinse2 Collect2 Add Rinseate to 'Halogenated Liquid Waste' Rinse2->Collect2 Rinse3 Step 3: Repeat Rinse Collect2->Rinse3 Collect3 Add Rinseate to 'Halogenated Liquid Waste' Rinse3->Collect3 Deface Step 4: Deface original label Collect3->Deface Final Dispose of container per institutional policy (e.g., clean lab glass) Deface->Final

Caption: Empty Container Decontamination Workflow.

Emergency Procedures: Spill Management

In the event of a spill, a quick and correct response is critical to ensure safety.

  • Small Spill (<1 gram) :

    • Ensure PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a suitable container, avoiding the creation of dust. [3] 4. Place the collected material into the designated "Halogenated Organic Solid Waste" container.

    • Decontaminate the spill surface with a detergent solution and wipe clean. Dispose of all cleaning materials as hazardous waste.

  • Large Spill (>1 gram) :

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Prevent others from entering the contaminated area.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. [11]

Conclusion

The responsible disposal of this compound is not a suggestion but a requirement for safe and ethical research. The cornerstone of this process is the unwavering commitment to correct waste segregation . By identifying this compound as a halogenated waste and meticulously separating it from other waste streams, you ensure regulatory compliance, minimize environmental impact, and uphold the highest standards of laboratory safety. Always consult your institution's specific waste management guidelines and your chemical's Safety Data Sheet (SDS) before beginning work.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Properly Managing Chemical Waste in Labor
  • Safety D
  • Pyrazole - Safety D
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Safe Handing & Disposal of Organic Substances. Science Ready.
  • Safety Data Sheet for 4-Bromo-1H-pyrazole. Thermo Fisher Scientific.
  • Safety Data Sheet for 1H-Pyrazole. Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
  • Biodegradation of nitroarom
  • 4-Bromopyrazole | C3H3BrN2. PubChem - NIH.
  • Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Hazardous waste segreg
  • Halogenated Organic Liquids - Standard Oper
  • Halogenated Solvents in Laboratories.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.